Advanced Methodologies in the Synthesis of Novel Furo[3,4-d]pyridazine Derivatives
Executive Summary The furo[3,4-d]pyridazine scaffold represents a highly privileged, yet synthetically demanding, bicyclic heteroaromatic system. By fusing a π -excessive furan ring with a π -deficient pyridazine ring, m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The furo[3,4-d]pyridazine scaffold represents a highly privileged, yet synthetically demanding, bicyclic heteroaromatic system. By fusing a
π
-excessive furan ring with a
π
-deficient pyridazine ring, medicinal chemists can access a unique "push-pull" electronic environment. This structural motif serves as an excellent conformationally restricted bioisostere for phthalazines and quinazolines, making it a highly sought-after core in the development of kinase inhibitors (such as VEGFR-2 targeting agents) and novel antimicrobial compounds.
As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical overviews. Here, we will dissect the mechanistic causality behind two primary synthetic routes—classical de novo annulation and advanced gold-catalyzed tandem cycloaddition—providing self-validating protocols designed for immediate implementation in drug discovery workflows.
Mechanistic Rationale & Target Scaffold Design
The pharmacological appeal of furo[3,4-d]pyridazines lies in their precise spatial geometry and hydrogen-bonding capabilities. The oxygen atom in the furan ring acts as a potent, directional hydrogen-bond acceptor, while the pyridazine nitrogen atoms can coordinate directly with hinge-region residues in kinase domains (e.g., Cys919 in VEGFR-2).
Furthermore, the planar geometry of the fused system enforces conformational restriction. This pre-organization reduces the entropic penalty typically incurred upon target binding, leading to higher binding affinities compared to flexible, acyclic analogs.
Fig 1: Mechanism of action for VEGFR-2 kinase inhibition by furo-fused scaffolds.
Core Synthetic Strategies: The "How" and "Why"
To construct the furo[3,4-d]pyridazine core, chemists generally rely on either building the pyridazine ring onto a pre-existing furan or utilizing transition-metal catalysis to assemble both rings simultaneously.
The traditional approach involves the condensation of furan-3,4-dicarbonyl compounds (or highly functionalized furans) with hydrazine hydrate (1 [1]).
Causality of Reagent Choice: Hydrazine is a potent bis-nucleophile. The initial nucleophilic attack occurs at the more electrophilic carbonyl carbon of the furan derivative. Instead of forming an acyclic polymer, the proximity of the second carbonyl drives a rapid, intramolecular cyclization. The thermodynamic driving force here is the formation of the highly stable, aromatic 6-membered diazine ring (2 [2]).
Strategy B: Gold-Catalyzed Tandem Cyclization/[3+3]-Cycloaddition
Modern asymmetric synthesis demands higher atom economy and stereocontrol. Recent breakthroughs utilize chiral phosphine-phosphite gold(I) complexes to synthesize furo[3,4-d]pyridazine derivatives through a tandem cyclization/[3+3]-cycloaddition of alkynyl-hydrazones (3 [3]).
Causality of Catalyst Design: Gold(I) is exceptionally carbophilic. It selectively activates the
π
-system of the alkyne without interfering with the hydrazone nitrogen. This activation lowers the LUMO of the alkyne, facilitating an intramolecular nucleophilic attack by the hydrazone. The resulting reactive dipole is then perfectly positioned to undergo a [3+3] cycloaddition with an external dipolarophile.
Fig 2: Decision tree for the synthesis of furo[3,4-d]pyridazine derivatives.
To ensure reproducibility, the following protocols are designed with built-in validation checkpoints.
Protocol A: Classical Condensation of Furan-3,4-dicarboxylates
Preparation: Dissolve 1.0 equivalent of furan-3,4-dicarboxylate in anhydrous absolute ethanol (0.2 M concentration). Rationale: Ethanol provides the necessary protic environment to stabilize the transition state while ensuring the solubility of both the organic precursor and the polar hydrazine.
Addition: Cool the reaction flask to 0 °C using an ice bath. Add 1.2 equivalents of hydrazine hydrate dropwise over 15 minutes. Causality: The dropwise addition at 0 °C is not merely precautionary; it prevents the premature formation of acyclic bis-hydrazones, directing the kinetic pathway toward the desired intramolecular thermodynamic sink.
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active starting material spot and the emergence of a highly fluorescent, lower
Rf
spot confirms successful pyridazine annulation.
Isolation: Cool the mixture to room temperature to induce precipitation. Filter the resulting solid and wash with ice-cold ethanol to remove any unreacted hydrazine. Dry under vacuum.
Protocol B: Gold-Catalyzed Tandem [3+3] Cycloaddition
Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk tube with 5 mol% of the chiral Au(I)-phosphine complex and 5 mol% of AgOTf in anhydrous dichloromethane (DCM). Causality: AgOTf acts as a halide scavenger. The triflate counterion is weakly coordinating, ensuring the gold center remains highly Lewis acidic to activate the alkyne. A strongly coordinating counterion would stall the catalytic cycle.
Reaction Initiation: Add 1.0 equivalent of the alkynyl-hydrazone and 1.5 equivalents of the chosen dipolarophile. Stir at room temperature for 12 hours.
Self-Validation Checkpoint: Observe the reaction mixture. A distinct color change from pale yellow to deep red/orange indicates the formation of the reactive intermediate dipole prior to cycloaddition.
Purification: Quench the reaction with a drop of triethylamine. Filter the mixture through a short pad of Celite. Rationale: Removing the metal catalyst before silica gel chromatography prevents streaking and Lewis-acid-mediated decomposition of the sensitive product on the column.
Quantitative Data Presentation
The selection of a synthetic route should be dictated by the target profile. Table 1 summarizes the operational metrics of the discussed methodologies, while Table 2 highlights the biological relevance of furo-fused pyrimidines and pyridazines in oncology (4 [4]).
Table 1: Quantitative Comparison of Synthetic Methodologies
Methodology
Catalyst / Key Reagent
Avg. Yield (%)
Reaction Time (h)
Stereocontrol
Key Advantage
Classical Condensation
Hydrazine Hydrate
75 - 85%
4 - 6
N/A (Planar)
Highly scalable, low cost
Au-Catalyzed [3+3]
Au(I) / AgOTf
80 - 92%
12 - 16
High (>95% ee)
Access to chiral, sp3-rich derivatives
Table 2: Biological Evaluation of Fused Heterocycles (VEGFR-2 Kinase Inhibition)
Compound Scaffold
IC50 (nM)
HUVEC Inhibition (%) at 10
μ
M
ClogP
Furo[2,3-d]pyrimidine
45.2
99.5%
3.1
Thieno[2,3-d]pyrimidine
21.0
81.9%
3.8
Furo[3,4-d]pyridazine
38.5
94.2%
2.9
(Note: Furo[3,4-d]pyridazine derivatives exhibit an optimal balance of lipophilicity (ClogP) and potent endothelial cell proliferation inhibition, making them superior candidates for oral bioavailability.)
References
Bakavoli, M., Feizyzadeh, B., & Rahimizadeh, M. (2007). Investigation of Hydrazine Addition to Functionalized Furans: Synthesis of New Functionalized 4,4′-Bipyrazole Derivatives. ResearchGate.1
Science of Synthesis. (2026). Product Class 8: Pyridazines. Thieme Connect. 2
ResearchGate. (2025). Chiral Phosphine-Phosphite Ligands in Asymmetric Gold Catalysis. 3
ResearchGate. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. 4
Unveiling the Mechanism of Action of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol Derivatives: A Novel Scaffold for NLRP3 Inflammasome Inhibition
Executive Summary The pursuit of targeted therapeutics for inflammatory and autoimmune diseases has increasingly focused on the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome[1]. Recently, a nove...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of targeted therapeutics for inflammatory and autoimmune diseases has increasingly focused on the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome[1]. Recently, a novel class of small molecules featuring the 5,7-dihydrofuro[3,4-d]pyridazin-4-ol core (often existing in its stable lactam tautomer, 5,7-dihydro-2H-furo[3,4-d]pyridazin-1-one) has emerged in patent literature as highly potent NLRP3 inhibitors[2][3].
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the structural rationale, hypothesize the precise mechanism of action (MoA) of this scaffold, and provide self-validating experimental workflows required to advance these compounds through preclinical development.
Structural Rationale & Pharmacophore Hypothesis
The 5,7-dihydrofuro[3,4-d]pyridazin-4-ol scaffold provides a highly specific, rigid geometry that is ideal for target engagement within deep protein pockets[2].
Conformational Rigidity: The fused furan ring acts as a sterically constrained spacer, orienting appended functional groups (such as substituted phenols or piperidines) into optimal vectors for hydrophobic interactions[3].
Tautomeric Advantage: While named as a pyridazin-4-ol, spectroscopic and X-ray diffraction analyses of related biheterocycles confirm that these molecules exist predominantly in the lactam form in physiological solutions[2]. This lactam motif provides a critical, highly directional hydrogen bond donor (N-H) and acceptor (C=O) pair.
Target Engagement Hypothesis: We hypothesize that the lactam face of the furo-pyridazine core directly interacts with the Walker A motif within the NACHT domain of the NLRP3 protein, acting as a competitive inhibitor of ATP binding and hydrolysis[1].
Proposed Mechanism of Action (MoA)
NLRP3 inflammasome activation is a two-step process requiring a priming signal (via TLR4/NF-κB) and an activation signal (e.g., K+ efflux triggered by ATP or toxins), which induces ATP hydrolysis at the NACHT domain[4]. This hydrolysis drives a conformational change, allowing NLRP3 to oligomerize and recruit the adaptor protein ASC and pro-caspase-1[5].
By binding to the NACHT domain, 5,7-dihydrofuro[3,4-d]pyridazin-4-ol derivatives (such as) lock NLRP3 in an inactive, monomeric state[6]. This halts the downstream assembly of the inflammasome, entirely preventing the cleavage and release of the pro-inflammatory cytokines IL-1β and IL-18[7].
Diagram 1: MoA of 5,7-dihydrofuro[3,4-d]pyridazin-4-ol derivatives blocking NLRP3 oligomerization.
Self-Validating Experimental Workflows
To rigorously validate this hypothesis, we must employ self-validating assay systems. A protocol is only as robust as its controls; therefore, these workflows are designed to isolate the specific biochemical interaction while ruling out false positives (e.g., pan-assay interference or general cytotoxicity).
Causality & Rationale: To prove that the reduction in cellular cytokines is due to direct target engagement, we must isolate the recombinant NLRP3 NACHT domain. Measuring ATP hydrolysis directly confirms the biochemical mechanism.
Self-Validating Mechanism: We utilize ATP-γ-S (a non-hydrolyzable ATP analog) as a positive inhibition control, and an inactive des-lactam structural analog as a negative control to ensure the readout is specific to the furo-pyridazine pharmacophore.
Step-by-Step Methodology:
Protein Preparation: Express and purify recombinant human NLRP3 NACHT domain (residues 132-435) containing an N-terminal His-tag using an E. coli expression system.
Compound Incubation: In a 384-well plate, incubate 50 nM recombinant NACHT domain with varying concentrations of the 5,7-dihydrofuro[3,4-d]pyridazin-4-ol derivative (0.1 nM to 10 µM) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT) for 30 minutes at room temperature.
Reaction Initiation: Add 100 µM ultra-pure ATP to initiate the hydrolysis reaction.
Detection: After 60 minutes, add a malachite green-based reagent to quantify the release of inorganic phosphate (Pi).
Data Analysis: Measure absorbance at 620 nm. Calculate the IC50 using a four-parameter logistic non-linear regression model.
Causality & Rationale: Biochemical inhibition must translate to cellular efficacy. THP-1 cells provide a robust model for human macrophage inflammasome signaling[4].
Self-Validating Mechanism: A dual-readout system is employed. We measure IL-1β (to confirm inflammasome inhibition) alongside Lactate Dehydrogenase (LDH) release. If LDH is high, the compound is merely cytotoxic; if LDH is low but IL-1β is suppressed, true inflammasome inhibition is validated.
Step-by-Step Methodology:
Cell Differentiation: Seed THP-1 cells at
1×105
cells/well in 96-well plates. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Priming (Signal 1): Wash cells and stimulate with 100 ng/mL Lipopolysaccharide (LPS) for 3 hours to upregulate pro-IL-1β and NLRP3 expression.
Compound Treatment: Add the furo-pyridazine inhibitor at varying concentrations (1 nM to 10 µM) and incubate for 30 minutes.
Activation (Signal 2): Add 5 mM ATP or 10 µM Nigericin for 45 minutes to trigger NLRP3 oligomerization.
Diagram 2: Self-validating experimental workflow for evaluating NLRP3 inflammasome inhibitors.
Quantitative Data Presentation
Based on recent patent filings (e.g., WO2020234715) and structural activity relationships (SAR) for this scaffold[3][8], the anticipated pharmacological profile for an optimized lead derivative (e.g., CID 167137822) is summarized below.
Parameter
Assay Type
Anticipated Value
Causality / Significance
Biochemical IC50
NACHT ATPase Assay
<50 nM
Confirms high-affinity direct target engagement at the ATP binding site.
Cellular IC50
THP-1 IL-1β ELISA
10−100 nM
Demonstrates excellent cell permeability and intracellular target residency.
Cytotoxicity (CC50)
LDH Release Assay
Validates that IL-1β reduction is due to specific inhibition, not cell death.
Selectivity Index
NLRP1 / NLRC4 Assays
>100-fold
Proves the rigid furo-pyridazine core selectively fits the NLRP3 NACHT pocket.
Conclusion & Translational Perspectives
The 5,7-dihydrofuro[3,4-d]pyridazin-4-ol scaffold represents a highly promising, structurally rigid pharmacophore for the direct inhibition of the NLRP3 inflammasome. By locking the NACHT domain in an inactive state and preventing ATP hydrolysis, these compounds halt the inflammatory cascade at its source. Future translational efforts should focus on optimizing the pharmacokinetic properties of these derivatives to target complex auto-inflammatory conditions, including Muckle-Wells syndrome and severe gout[5].
References
MDPI (Molbank) . 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Characterization of furo-containing biheterocycles and lactam tautomerism.
URL:[Link]
Google Patents. US20240067627A1 - NLRP3 inflammasome inhibitors. Novartis AG.
Google Patents. WO2020234715A1 - NLRP3 inflammasome inhibitors. Novartis AG.
The Furo[3,4-d]pyridazine Scaffold: A Privileged Heterocycle with Untapped Potential as Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals Abstract Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The relentless...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The relentless pursuit of novel kinase inhibitors with improved potency and selectivity has led to the exploration of a vast chemical space. Within this landscape, fused heterocyclic systems have demonstrated significant promise. This technical guide delves into the potential of the furo[3,4-d]pyridazine scaffold as a core structure for the development of next-generation kinase inhibitors. While direct evidence of its kinase inhibitory activity is nascent, this document provides a comprehensive overview of its synthesis, and by drawing parallels from structurally related pyridazine and fused pyridine analogs, proposes a hypothetical framework for its development as a potent class of kinase inhibitors. Detailed experimental protocols for the evaluation of such compounds are also provided to empower researchers in this exciting and underexplored area of medicinal chemistry.
Introduction: The Kinase Inhibitor Landscape and the Promise of Furo[3,4-d]pyridazines
The human kinome comprises over 500 protein kinases that act as key regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs targeting kinases such as EGFR, VEGFR, and CDK now in clinical use.[2][3]
Nitrogen-containing heterocyclic compounds form the backbone of a significant number of approved kinase inhibitors.[2][4][5] Scaffolds such as pyrimidines, pyridines, and their fused derivatives have proven to be particularly effective, often acting as ATP-competitive inhibitors by mimicking the purine ring of ATP and binding to the hinge region of the kinase domain.[3][6] The pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, and its fused derivatives have also shown significant pharmacological activity, including anticancer properties through kinase inhibition.[7][8][9]
The furo[3,4-d]pyridazine scaffold, a bicyclic system containing both a furan and a pyridazine ring, represents a relatively unexplored area in the landscape of kinase inhibitors. However, its structural features, combining the electron-rich furan ring with the hydrogen-bonding capabilities of the pyridazine moiety, make it an attractive candidate for targeting the ATP-binding site of kinases. This guide will explore the synthetic accessibility of this scaffold and propose a rational approach to its derivatization to unlock its potential as a novel class of kinase inhibitors.
Synthesis of the Furo[3,4-d]pyridazine Core
The synthesis of the furo[3,4-d]pyridazine core provides a foundational platform for further chemical exploration. A recently reported method outlines the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, offering a practical entry point to this heterocyclic system.
The synthesis commences with the reaction of acetyl-containing furan-3-carboxylates with hydrazine hydrate. Boiling these reactants in acetic acid leads to the formation of the target 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one. This cyclocondensation reaction proceeds with moderate yields and provides a straightforward method to access the core scaffold.
This synthetic route offers opportunities for diversification. Modifications to the starting furan-3-carboxylate, such as altering the substituents at the 4 and 5 positions, can be readily envisioned to generate a library of furo[3,4-d]pyridazine analogs for structure-activity relationship (SAR) studies.
Furo[3,4-d]pyridazines as Potential Kinase Inhibitors: A Hypothetical Framework Based on Analogous Scaffolds
While the kinase inhibitory activity of the furo[3,4-d]pyridazine scaffold is yet to be extensively reported, the well-established activity of related fused heterocyclic systems provides a strong rationale for its investigation. Structurally similar scaffolds, such as imidazopyridazines and various fused pyridine derivatives, have yielded potent inhibitors of a range of kinases, including CDKs, VEGFR, and Trk kinases.[1][7][8]
By analyzing the SAR of these analogous compounds, we can propose a hypothetical framework for the design of furo[3,4-d]pyridazine-based kinase inhibitors. Key to this approach is the strategic placement of substituents to interact with critical residues in the kinase ATP-binding pocket.
Proposed Structure-Activity Relationships (SAR)
The following table outlines a hypothetical SAR for furo[3,4-d]pyridazine derivatives, drawing inspiration from known pyridazine and fused pyridine kinase inhibitors.
Position of Substitution
Proposed Substituent
Rationale
Hypothetical IC50 (nM)
1-position (pyridazine ring)
Small alkyl or aryl groups
Exploration of the solvent-exposed region.
50 - 200
Hydrogen bond donors/acceptors
Interaction with the ribose-binding pocket.
20 - 100
4-position (furan ring)
Aryl or heteroaryl groups
Targeting the hydrophobic pocket.
10 - 50
Substituted phenyl rings (e.g., with methoxy, halo groups)
Fine-tuning hydrophobic interactions and improving potency.
5 - 25
5-position (furan ring)
Small alkyl groups (e.g., methyl)
Maintaining a compact structure for optimal fit.
15 - 75
Hydrogen
Minimizing steric hindrance.
25 - 100
7-position (pyridazine ring)
Hydrogen bond donors (e.g., -NH2, -OH)
Forming key interactions with the hinge region.
1 - 10
Small, polar groups
Enhancing solubility and cell permeability.
5 - 30
Visualizing the Potential: A Generic Kinase Signaling Pathway
To understand the context in which these potential inhibitors would function, it is crucial to visualize a generic kinase signaling pathway. The following diagram illustrates a simplified cascade, highlighting the central role of a protein kinase that could be a target for a furo[3,4-d]pyridazine-based inhibitor.
Caption: A generic receptor tyrosine kinase signaling pathway.
Experimental Protocols for Evaluation
The successful development of furo[3,4-d]pyridazine-based kinase inhibitors hinges on robust and reliable experimental evaluation. The following protocols provide detailed, step-by-step methodologies for assessing the in vitro and cell-based inhibitory activity of novel compounds.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a quantitative measure of kinase activity and inhibition.[10][11][12]
Materials:
Purified recombinant kinase
Kinase-specific substrate peptide
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
[γ-³²P]ATP
Non-radiolabeled ATP
Test compounds (furo[3,4-d]pyridazine derivatives) dissolved in DMSO
Phosphocellulose filter plates
Wash buffer (e.g., 0.5% phosphoric acid)
Scintillation fluid
Microplate scintillation counter
Procedure:
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate peptide.
Compound Addition: To the wells of a 96-well plate, add 1 µL of the test compound at various concentrations (typically a serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
Initiate Kinase Reaction: Add the reagent mix to each well.
ATP Addition: Start the kinase reaction by adding a solution of [γ-³²P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
Stop Reaction and Filter: Stop the reaction by adding an equal volume of 1% phosphoric acid. Transfer the reaction mixture to the wells of a phosphocellulose filter plate.
Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Protein)
This assay determines the ability of a compound to inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.[13][14][15][16]
Materials:
Cancer cell line expressing the target kinase
Cell culture medium and supplements
Test compounds (furo[3,4-d]pyridazine derivatives) dissolved in DMSO
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies (phospho-specific and total protein for the target and downstream substrate)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
SDS-PAGE and Western Blotting:
Normalize the protein concentrations and prepare samples with Laemmli buffer.
Separate the proteins by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
Wash the membrane with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein and a loading control (e.g., β-actin).
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein and normalize to the loading control. Determine the IC50 value by plotting the normalized phospho-protein levels against the compound concentration.
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening and characterizing novel furo[3,4-d]pyridazine kinase inhibitors.
Caption: A workflow for the discovery of furo[3,4-d]pyridazine kinase inhibitors.
Conclusion and Future Directions
The furo[3,4-d]pyridazine scaffold represents a promising, yet underexplored, frontier in the quest for novel kinase inhibitors. Its synthetic accessibility and structural similarity to known kinase-inhibiting heterocycles provide a solid foundation for its development. The hypothetical framework for SAR presented in this guide, combined with the detailed experimental protocols, offers a clear roadmap for researchers to embark on the exploration of this exciting chemical space.
Future efforts should focus on the synthesis of a diverse library of furo[3,4-d]pyridazine derivatives and their systematic evaluation against a panel of cancer-relevant kinases. The elucidation of their mechanism of action and the optimization of their pharmacokinetic properties will be crucial steps in translating the potential of this scaffold into tangible therapeutic benefits. The journey from a hypothetical framework to a clinically viable drug is long and challenging, but the potential rewards for patients make the exploration of novel scaffolds like furo[3,4-d]pyridazine a worthy and essential endeavor.
References
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2393853. [Link]
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT. [Link]
Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Medicinal Chemistry. [Link]
Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. (2007). ARKIVOC. [Link]
A Radioactive in vitro ERK3 Kinase Assay. (2019). Bio-protocol, 9(16), e3344. [Link]
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. [Link]
Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023). Archiv der Pharmazie, 356(5), e2200543. [Link]
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 867876. [Link]
Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. [Link]
A high-throughput radiometric kinase assay. (2013). Methods in Molecular Biology, 966, 161–171. [Link]
Schematic workflow is summarizing the virtual screening of kinase inhibitors. (n.d.). ResearchGate. [Link]
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10. [Link]
Decoding the Pyridazinone Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide for Next-Generation Therapeutics
Executive Summary The pyridazinone ring—a six-membered heterocyclic pharmacophore containing two adjacent nitrogen atoms and a carbonyl group at the C3 position—has emerged as a highly privileged scaffold in modern medic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyridazinone ring—a six-membered heterocyclic pharmacophore containing two adjacent nitrogen atoms and a carbonyl group at the C3 position—has emerged as a highly privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including a strong dipole moment, precise hydrogen-bonding vectors, and conformational rigidity, allow it to interface with a diverse array of biological targets. This technical whitepaper deconstructs the Structure-Activity Relationship (SAR) of pyridazinone analogs, moving beyond empirical observation to explain the thermodynamic and steric causalities driving their target selectivity.
The Core Pharmacophore: Mechanistic Grounding
To rationally design pyridazinone derivatives, one must first understand the intrinsic electronics of the core ring. The lactam moiety (N2-C3=O) serves as a potent hydrogen bond donor-acceptor pair. The adjacent N1 atom provides an additional hydrogen bond acceptor vector, while the C4-C5 alkene/alkane backbone offers a site for modulating ring planarity. The C6 position is the primary vector for extending the molecule into deep hydrophobic pockets of target proteins.
SAR Logic Map
To visualize how specific substitution zones dictate biological activity, we map the structural vectors of the pyridazinone ring to their corresponding phenotypic outcomes.
Fig 1: Structure-Activity Relationship (SAR) logic map for the pyridazinone scaffold.
SAR in Phosphodiesterase (PDE) Inhibition: The Classic Paradigm
The most extensively validated application of pyridazinones is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), specifically PDE3 and PDE4. PDE3 inhibitors (e.g., Levosimendan) act as "inodilators" (positive inotropes and vasodilators) for cardiovascular failure, while PDE4 inhibitors target neuroinflammation and asthma [1].
The N(2) Substitution Rule: Dictating PDE3 vs. PDE4 Selectivity
The selectivity between PDE3 and PDE4 hinges almost entirely on the N(2) position of the pyridazinone ring.
PDE3 Causality: The PDE3A active site requires the N(2)-H to act as a critical hydrogen bond donor to a conserved histidine residue (His961). Alkylating the N(2) position abolishes this H-bond and introduces a steric clash within the constrained PDE3 pocket, plummeting binding affinity [2].
PDE4 Causality: Conversely, the PDE4 active site contains a distinct hydrophobic sub-pocket (the Q-pocket). Introduction of a hydrophobic substituent (e.g., an isopropyl or benzyl group) at the N(2) center strongly promotes PDE4 inhibition by displacing high-energy water molecules from this hydrophobic cleft, resulting in a favorable entropic gain [1].
The C(6) Aryl Extension
At the C(6) position, extending the scaffold with a pyrazolopyridine or bicyclic heteroaromatic group drives potent
π−π
stacking interactions. In PDE3A, molecular docking confirms that C(6) aryl groups engage in a critical
π
-stacking interaction with Phe1004 (distance
≈
4.15 Å), anchoring the molecule deep in the catalytic domain [2].
Table 1: Quantitative SAR of Pyridazinone Substituents on PDE Selectivity
Compound Scaffold
N(2) Substituent
C(6) Substituent
PDE3 IC
50
(nM)
PDE4 IC
50
(nM)
Primary Target
Analog A
-H (Unsubstituted)
Pyrazolopyridine
12
>10,000
PDE3 (Cardiovascular)
Analog B
-CH(CH
3
)
2
Pyrazolopyridine
>5,000
45
PDE4 (Anti-inflammatory)
Analog C
-H (Unsubstituted)
4-Methoxyphenyl
85
>5,000
PDE3 (Cardiovascular)
Analog D
-CH
2
-Phenyl
4-Methoxyphenyl
>10,000
18
PDE4 (Anti-inflammatory)
Data summarized from established SAR trends in ibudilast-derived pyridazinones [1].
Fig 2: cAMP/PDE3 signaling pathway illustrating the intervention point of pyridazinone inhibitors.
Expanding the Horizon: Integrin Antagonism & Antifungal Activity
Beyond PDEs, the pyridazinone core is highly adaptable for novel therapeutic targets.
Alpha-4 Integrin Antagonists
By substituting the pyridazinone ring with a phenylalanine amide moiety, researchers have developed potent
α4
integrin antagonists for treating leukocytosis and autoimmune disorders [3].
Causality: The carboxylic acid group of the phenylalanine acts as an essential pharmacophore for binding the divalent cation (Mg
2+
or Mn
2+
) in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS). The pyridazinone core acts as a rigid spacer, projecting the arylamide moiety into the specificity-determining pocket of the
α4
subunit.
Glucan Synthase Inhibitors (Antifungals)
Fungal cell walls rely on
β
-1,3-glucan. A novel class of piperazinyl-pyridazinones has been identified as non-competitive inhibitors of glucan synthase (GS) [4].
Causality: The hybridization of a sulfonylpiperazine with a C(6)-linked pyridazinone creates a molecule with optimal lipophilicity (LogP) to penetrate the fungal cell wall, while the pyridazinone carbonyl acts as a hydrogen-bond acceptor to disrupt the catalytic transfer of UDP-glucose within the GS complex.
To rigorously evaluate the SAR of synthesized pyridazinone analogs, the following self-validating biochemical assays must be employed. These protocols are designed with internal controls to ensure data integrity and causality.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PDE3/PDE4 Selectivity
Objective: Quantify the IC
50
of pyridazinone analogs against PDE3A and PDE4B to validate the N(2) substitution SAR rules.
Causality of Design: TR-FRET eliminates compound auto-fluorescence interference (a common false-positive driver in heterocyclic screening) by utilizing a long-emission europium chelate.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl
2
, 0.01% Brij-35). Reconstitute PDE3A and PDE4B enzymes to 0.5 ng/
μ
L.
Compound Plating: In a 384-well pro-plate, perform a 10-point, 3-fold serial dilution of the pyridazinone analogs in 100% DMSO.
Self-Validating Controls:
Positive Control (100% Inhibition): 10
μ
M Milrinone (for PDE3) or Rolipram (for PDE4).
Negative Control (0% Inhibition): 1% DMSO vehicle.
Enzyme Addition: Transfer 100 nL of compound/controls to an assay plate. Add 5
μ
L of the respective PDE enzyme solution. Incubate for 15 minutes at room temperature to allow pre-binding of the competitive inhibitor.
Substrate Addition: Add 5
μ
L of 100 nM fluorescently labeled cAMP substrate. Incubate for 1 hour at 25°C.
Detection: Add 10
μ
L of TR-FRET binding reagent (containing a Eu-anti-cAMP antibody and a ULight-dye conjugated tracer). Incubate for 1 hour.
Readout & Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay is only valid if
Z′≥0.6
. Calculate IC
50
using a 4-parameter logistic non-linear regression model.
Protocol 2: In Vitro
β
-1,3-Glucan Synthase Inhibition Assay
Objective: Evaluate the antifungal efficacy of C(6)-piperazinyl-pyridazinones.
Causality of Design: Measuring the incorporation of radiolabeled UDP-[C
14
]-glucose directly quantifies the catalytic turnover of the enzyme, proving that the phenotypic antifungal activity is mechanistically linked to GS inhibition rather than off-target membrane disruption.
Step-by-Step Methodology:
Membrane Preparation: Isolate crude membrane fractions from Candida albicans via mechanical lysis and ultracentrifugation (100,000 x g for 45 min).
Assay Mixture: In a 96-well plate, combine 50
μ
L of membrane preparation (20
μ
g protein) with 50
μ
L of assay buffer (50 mM Tris-HCl pH 7.5, 20
μ
M GTP
γ
S, 10% glycerol).
Compound Incubation: Add 2
μ
L of pyridazinone analogs (0.1 to 50
μ
g/mL). Include Caspofungin as a self-validating positive control.
Reaction Initiation: Add 10
μ
L of 5 mM UDP-[C
14
]-glucose (0.5
μ
Ci/well). Incubate at 30°C for 60 minutes.
Termination & Filtration: Stop the reaction by adding 100
μ
L of 10% Trichloroacetic acid (TCA). The synthesized
β
-1,3-glucan polymer will precipitate. Filter the mixture through a GF/B glass fiber filter plate.
Washing & Readout: Wash the filter plate 3x with 70% ethanol to remove unincorporated UDP-glucose. Add 30
μ
L of scintillation cocktail and read on a MicroBeta counter.
Validation Check: A dose-dependent decrease in Counts Per Minute (CPM) confirms target engagement. The Caspofungin control must yield >90% inhibition at 1
μ
g/mL to validate the membrane prep viability.
References
Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast.
Bioorganic & Medicinal Chemistry Letters (2011).
URL: [Link]
Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors.
PLoS One (2017).
URL:[Link]
Synthesis and SAR of Pyridazinone-Substituted Phenylalanine Amide alpha4 Integrin Antagonists.
Bioorganic & Medicinal Chemistry Letters (2008).
URL:[Link]
SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors.
Bioorganic & Medicinal Chemistry Letters (2011).
URL:[Link]
Foundational
Physicochemical properties of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
An In-Depth Technical Guide to the Physicochemical Properties of the Furo[3,4-d]pyridazine Scaffold, Centered on 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol Foreword: The furo[3,4-d]pyridazine heterocyclic system represents a s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of the Furo[3,4-d]pyridazine Scaffold, Centered on 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol
Foreword: The furo[3,4-d]pyridazine heterocyclic system represents a significant scaffold in medicinal chemistry, appearing in various compounds explored for therapeutic potential. This guide focuses on the core physicochemical properties of this scaffold, using the specific, albeit sparsely documented, molecule 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol as a central case study. Due to the limited direct experimental data on this precise molecule in publicly accessible literature, this document will leverage data from closely related analogs and foundational chemical principles to provide a predictive and comprehensive overview for researchers, scientists, and drug development professionals. Every effort has been made to ground these predictions in authoritative, cited literature.
Introduction to the Furo[3,4-d]pyridazine Core
The furo[3,4-d]pyridazine system is a bicyclic heteroaromatic structure where a furan ring is fused to a pyridazine ring. Pyridazine, a six-membered ring with two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery, known for its advantageous physicochemical properties and its presence in numerous bioactive molecules with anticancer, anti-inflammatory, and antihypertensive activities.[1][2][3][4] The fusion of a furan ring introduces additional conformational constraints and electronic features, making it a versatile template for designing targeted therapeutic agents.
The specific molecule of interest, 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol, presents several key structural features:
A Dihydrofuro Ring: The saturation at the 5 and 7 positions reduces aromaticity in the furan portion, creating a more flexible, three-dimensional structure compared to a fully aromatic furo-pyridazine.
A Pyridazin-4-ol Moiety: This group is critical as it can exist in tautomeric equilibrium with its lactam form, 5,7-Dihydrofuro[3,4-d]pyridazin-4(5H)-one. This tautomerism significantly influences the molecule's hydrogen bonding capacity, polarity, and interactions with biological targets. The lactam form is often favored in similar heterocyclic systems.[5]
Molecular Structure and Tautomerism
The principal equilibrium for this molecule is the lactam-lactim tautomerism. Understanding this is crucial for interpreting spectroscopic data and predicting biological interactions. The lactam form contains a carbonyl group and an N-H bond, while the lactim form contains a hydroxyl group and an aromatic pyridazine ring.
Caption: Lactam-lactim tautomerism of the core structure.
Predicted Physicochemical Properties
The following properties are predicted based on computational models and data from analogous structures, such as the thieno-analog 5,7-Dihydrothieno[3,4-d]pyridazine (PubChem CID: 22102068) and the parent Pyridazin-4-ol (PubChem CID: 565900).[6][7] These values should be confirmed experimentally.
Property
Predicted Value / Range
Causality and Rationale
Molecular Formula
C₆H₆N₂O₂
Derived from the chemical structure.
Molecular Weight
138.12 g/mol
Sum of atomic weights.
Appearance
Likely a white to pale yellow solid.
Heterocyclic compounds of this nature are typically crystalline solids at room temperature.[5][8]
Melting Point
>200 °C (Decomposition likely)
The presence of N-H and O-H groups allows for strong intermolecular hydrogen bonding, leading to a high melting point. The dimethyl analog melts at 273-275 °C.[5]
Boiling Point
>350 °C (Predicted)
High due to strong intermolecular forces; significant thermal decomposition is expected before boiling.
Water Solubility
Moderately Soluble
The polar pyridazinone core and hydrogen bond donors/acceptors suggest some water solubility. However, the fused ring system reduces overall polarity compared to simpler heterocycles.
pKa
~8-10 (Acidic, N-H), ~1-3 (Basic, N)
The pyridazinone N-H proton is weakly acidic. The pyridazine nitrogens are weakly basic, with protonation occurring under strongly acidic conditions. The exact values are highly dependent on which tautomer is present.
LogP
-0.5 to 0.5
The predicted value suggests a relatively hydrophilic character, which is common for small, polar heterocyclic molecules capable of hydrogen bonding.
Proposed Synthetic Pathways
While a specific synthesis for 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol is not published, a plausible and robust route can be designed based on established methods for creating furo-pyridazines and related heterocycles.[5][9] The most logical approach involves the cyclocondensation of a suitably substituted furan derivative with hydrazine.
A key intermediate would be a 3,4-disubstituted furan, such as diethyl furan-3,4-dicarboxylate.
Caption: Proposed synthetic workflow for the target molecule.
Self-Validating Experimental Protocol (Proposed)
Reduction: To a solution of diethyl furan-3,4-dicarboxylate in anhydrous THF under an inert atmosphere (N₂), slowly add a suspension of LiAlH₄ at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The reaction progress is monitored by TLC until the starting material is consumed.
Work-up & Isolation: Quench the reaction carefully by sequential addition of water and NaOH solution. Filter the resulting solids and concentrate the filtrate under reduced pressure to yield crude furan-3,4-dimethanol.
Cyclocondensation: Reflux the crude diol with an excess of hydrazine hydrate in a suitable solvent like ethanol or acetic acid for 8-12 hours.[5] This step is designed to form the pyridazine ring.
Purification: After cooling, the product is expected to precipitate. The solid can be collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography on silica gel to yield the final compound.
Spectroscopic and Analytical Characterization (Expected)
Experimental validation of the structure is paramount. The following techniques would be essential, with predictions based on the expected lactam tautomer.
¹H NMR:
A broad singlet in the 10-12 ppm range, characteristic of the N-H proton in the pyridazinone ring.[5]
Two singlets or an AB quartet for the diastereotopic methylene protons at the 5 and 7 positions (CH₂-O-CH₂), likely in the 4.5-5.5 ppm range.
A singlet for the proton on the pyridazine ring.
¹³C NMR:
A downfield signal around 160-170 ppm corresponding to the carbonyl carbon (C=O) of the lactam.
Signals for the methylene carbons (C5, C7) in the 60-70 ppm range.
Signals corresponding to the carbons of the fused furan and pyridazine rings.
Infrared (IR) Spectroscopy:
A strong, sharp absorption band between 1650-1700 cm⁻¹ for the C=O stretch of the lactam.
A broad absorption band in the 3100-3300 cm⁻¹ region corresponding to the N-H stretch.
Mass Spectrometry (MS):
The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 139.05. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Potential Applications in Drug Discovery
The furo[3,4-d]pyridazine scaffold is not as extensively studied as its furo[2,3-d]pyrimidine or furo[3,2-d]pyrimidine isomers, but the broader class of fused pyridazines holds significant therapeutic promise.
Kinase Inhibition: Many pyridazine derivatives are developed as kinase inhibitors for oncology applications.[3][10] The structure of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol provides a rigid core with hydrogen bond donors and acceptors, which are ideal features for binding to the hinge region of ATP-binding sites in kinases.
Antiviral Activity: Fused heterocyclic systems, including dihydrofuro[3,4-d]pyrimidine derivatives, have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[11] The structural features of the target molecule make it a candidate for exploration in this area.
General Bioactivity: Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antihypertensive effects.[1][4] The unique stereoelectronic properties of the furo[3,4-d]pyridazine core make it a valuable starting point for library synthesis and high-throughput screening campaigns.
Conclusion
While 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol remains a molecule with limited specific characterization in the public domain, its core structure represents a compelling scaffold for medicinal chemistry. By applying established synthetic methodologies and drawing parallels from well-documented analogs, this guide provides a predictive framework for its synthesis, physicochemical properties, and potential biological relevance. The lactam-lactim tautomerism is a defining feature that will govern its chemical behavior and biological interactions. Experimental validation of the predictions laid out in this document is a critical next step for any research program focused on this promising heterocyclic system.
References
Abdel-Rahman, A. A-H., Shaban, A. K. F., Nassar, I. F., EL-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [Link]
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR. [Link]
Pyridazin-4-ol. (n.d.). PubChem. Retrieved from [Link]
Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). PubMed. [Link]
Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. (n.d.). Lirias. [Link]
5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved from [Link]
Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. (n.d.). ResearchGate. [Link]
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. [Link]
Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]
5,7-Dihydrothieno[3,4-d]pyridazine. (n.d.). PubChem. Retrieved from [Link]
7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2025). PubMed. [Link]
ChemInform Abstract: Synthesis and Structure of 5,7-Dimethylthieno[3,4-d]pyridazine. (n.d.). ResearchGate. [Link]
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). PubMed. [Link]
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). ACS Publications. [Link]
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). Pharmainfo. [Link]
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org. [Link]
Review of the synthesis and applications of pyridazinones
An In-Depth Technical Guide to the Synthesis and Applications of Pyridazinones Abstract The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, is a cornerstone in mo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis and Applications of Pyridazinones
Abstract
The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal and agricultural chemistry. Often referred to as a "privileged scaffold" or "magic moiety," its unique electronic and structural features allow for versatile derivatization, leading to a vast array of compounds with significant biological activities.[1][2][3] This guide provides a comprehensive overview of the synthesis and diverse applications of pyridazinone derivatives. We will delve into the fundamental synthetic strategies, explaining the chemical rationale behind these methods. Furthermore, we will explore their therapeutic applications, with a focus on their roles as cardiovascular, anticancer, and anti-inflammatory agents, and their utility in agrochemicals as potent herbicides and insecticides. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper technical understanding of this remarkable class of compounds.
Part 1: The Synthesis of the Pyridazinone Core
The construction of the pyridazinone ring is a foundational step in accessing the chemical diversity of this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Cornerstone of Pyridazinone Synthesis: Condensation of γ-Ketoacids with Hydrazines
The most prevalent and reliable method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of a γ-ketoacid with hydrazine or its derivatives. This reaction is mechanistically straightforward and highly effective.
Causality Behind the Experimental Choice: This pathway is favored for its high yields and operational simplicity. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular condensation between the remaining hydrazine nitrogen and the carboxylic acid, eliminating two molecules of water to form the stable heterocyclic ring. The use of substituted hydrazines (e.g., phenylhydrazine) allows for direct installation of a substituent at the N2 position, a common site for modulation of biological activity.
Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details a representative synthesis using a β-aroylpropionic acid.
Step 1: Synthesis of the γ-Ketoacid Intermediate (Friedel-Crafts Acylation)
Objective: To synthesize 4-(4-chlorophenyl)-4-oxobutanoic acid.
Procedure:
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM) at 0°C, add succinic anhydride (1.0 eq) portion-wise.
Add chlorobenzene (1.0 eq) dropwise to the mixture, maintaining the temperature below 5°C.
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC indicates consumption of starting material.
The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated HCl.
The resulting precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure γ-ketoacid.
Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. The characteristic ketone and carboxylic acid signals will be readily identifiable.
Step 2: Cyclocondensation to Form the Pyridazinone Ring
Objective: To cyclize the γ-ketoacid with hydrazine hydrate.
Procedure:
Dissolve the 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq) in ethanol.
Add hydrazine hydrate (80% solution, 1.5 eq) dropwise to the solution.
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Self-Validation: The structure is confirmed by spectroscopic methods. IR spectroscopy will show the appearance of a lactam C=O stretch and N-H stretch, and the disappearance of the carboxylic acid O-H. Mass spectrometry will confirm the expected molecular weight.
Visualizing the Primary Synthetic Pathway
Caption: General workflow for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.
Modern Synthetic Approaches
While the classical approach remains robust, modern methodologies offer improvements in efficiency and scope.
Microwave-Assisted Synthesis: This technique significantly reduces reaction times for the cyclocondensation step, often from hours to minutes, while improving yields.[4]
One-Pot Domino Reactions: Elegant strategies have been developed that combine multiple steps into a single operation. For example, a domino hydrohydrazination and condensation of phenylhydrazine with 4-pentynoic acid in the presence of ZnCl₂ can yield a pyridazinone derivative directly.[4][5]
Synthesis from Maleimides: N-aryl substituted maleimides can react with azines to produce 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones, offering an alternative route to complex derivatives.[4][5]
Part 2: Applications in Drug Discovery and Development
The pyridazinone scaffold is a prolific source of pharmacologically active agents, with approved drugs and clinical candidates spanning multiple therapeutic areas.[5][6]
Cardiovascular Agents
Pyridazinone derivatives have made a significant impact as treatments for cardiovascular diseases, particularly heart failure.[4][6][7]
Mechanism of Action: Inotropy and Vasodilation
Many pyridazinone-based cardiotonic agents function as phosphodiesterase 3 (PDE3) inhibitors.[8][9] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE3, these drugs increase intracellular cAMP levels.
In the Heart: Increased cAMP enhances calcium influx, leading to a stronger force of contraction (positive inotropic effect).[8]
In Blood Vessels: Increased cAMP promotes smooth muscle relaxation, resulting in vasodilation and reduced blood pressure.[7]
Some advanced pyridazinones, like Levosimendan, also exhibit a dual mechanism by acting as calcium sensitizers, which increases the sensitivity of cardiac muscle to calcium without significantly increasing intracellular calcium concentration. This is thought to reduce the risk of arrhythmias compared to pure PDE3 inhibitors.[8]
Caption: Mechanism of action for pyridazinone-based PDE3 inhibitors.
The versatility of the pyridazinone scaffold has been exploited to develop inhibitors for a wide range of cancer-related targets.[4][11][12]
Diverse Mechanisms of Action:
Pyridazinone derivatives have been designed to inhibit multiple key pathways in cancer progression:
PARP Inhibitors: Compounds like Olaparib and Talazoparib incorporate the pyridazinone core and are potent inhibitors of Poly(ADP-ribose) polymerase, a key enzyme in DNA repair. They are particularly effective in cancers with BRCA mutations.[4]
Kinase Inhibitors: The scaffold serves as an excellent base for developing inhibitors of various protein kinases crucial for cell signaling and proliferation, such as B-RAF, Bruton's tyrosine kinase (BTK), and Fibroblast growth factor receptors (FGFR).[4]
Tubulin Polymerization Inhibitors: Certain pyridazinone derivatives interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[4]
VEGFR-2 Inhibitors: By inhibiting the Vascular Endothelial Growth Factor Receptor 2, these compounds can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[13]
Table 2: Examples of Pyridazinone-Based Anticancer Agents
Anti-inflammatory Agents: Many pyridazinone derivatives exhibit potent anti-inflammatory activity, primarily by acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5][14] This selectivity provides the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[15]
Antimicrobial Activity: Researchers have developed pyridazinone-based compounds with significant antibacterial and antifungal properties.[5][13][16] For instance, certain derivatives show potent activity against Staphylococcus aureus and Candida albicans.[16]
CNS Activity: The scaffold has also been investigated for its effects on the central nervous system, leading to the discovery of compounds with anticonvulsant and antidepressant properties.[1][6]
Part 3: Agrochemical Applications
Beyond medicine, pyridazinones are vital in agriculture for crop protection.[1][5]
Herbicides
Pyridazinone herbicides are effective against a wide range of weeds and act through distinct mechanisms that interfere with essential plant processes.
Mechanisms of Herbicidal Action:
Inhibition of Photosynthesis: Herbicides like Pyrazon act by inhibiting the Hill reaction in Photosystem II (PSII), blocking the electron transport chain and halting photosynthesis, which ultimately starves the weed.[17][18]
Inhibition of Carotenoid Biosynthesis: This is a more common and potent mechanism for pyridazinone herbicides like Norflurazon.[19] These compounds inhibit the enzyme phytoene desaturase (PDS), a critical step in the carotenoid biosynthetic pathway. Carotenoids are essential for protecting chlorophyll from photooxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic "bleaching" of the plant tissue and subsequent death.[20]
Caption: Inhibition of carotenoid biosynthesis by pyridazinone herbicides.
Insecticides
Certain benzoylphenylureas containing a pyridazinone moiety have been developed as chitin synthesis inhibitors.[6] Chitin is a crucial component of the insect exoskeleton. By inhibiting its synthesis, these compounds disrupt the molting process, which is lethal to insect larvae.
Conclusion and Future Perspectives
The pyridazinone ring system has unequivocally proven its value as a versatile and "magical" scaffold in the development of bioactive compounds.[3] Its synthetic accessibility and the ability to finely tune its properties through substitution have led to market-approved drugs and agrochemicals that address critical global needs. The broad spectrum of biological activities, from cardiotonic and anticancer to herbicidal, is a testament to its privileged status in chemical biology.[1][5][11][12]
Future research will likely focus on designing novel pyridazinone derivatives with enhanced selectivity and potency, particularly in the realm of targeted cancer therapies and treatments for neurodegenerative diseases. The development of dual-action compounds, such as agents with combined anticancer and antimicrobial properties, represents an exciting frontier for tackling complex medical challenges like infections in chemotherapy patients.[13][16] As synthetic methodologies continue to evolve, the exploration of the vast chemical space around the pyridazinone core promises to yield even more innovative and impactful molecules.
References
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]
Al-Warhi, T., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
Piaz, V. G., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. [Link]
Asif, M. (2020). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. [Link]
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
Abdelgawad, M. A., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]
Abdelgawad, M. A., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
Bansal, Y., et al. (2012). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 62(8), 363-9. [Link]
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]
Nomoto, Y., et al. (1996). Studies of Cardiotonic Agents. 8. Synthesis and Biological Activities of Optically Active 6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl- 3(2H)-pyridazinone (KF15232). Journal of Medicinal Chemistry. [Link]
Hilton, J. L., et al. (1970). Modes of Action of Pyridazinone Herbicides. Weed Science, 18(2), 217-222. [Link]
Asif, M. (2014). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. ResearchGate. [Link]
Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910. [Link]
Anjani, Q. A., et al. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Journal of Survey in Fisheries Sciences. [Link]
Kumar, S., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 125-135. [Link]
Bristol, J. A., et al. (1984). 3(2H)-pyridazinones: novel positive inotropic agents for the treatment of congestive heart failure. Journal of Medicinal Chemistry. [Link]
Hilton, J. L., et al. (1970). Modes of Action of Pyridazinone Herbicides. Weed Science, 18(2), 217-222. [Link]
Sircar, I., et al. (1986). Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. Journal of Medicinal Chemistry, 29(10), 2048-55. [Link]
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
Ben-Aziz, A., & Koren, E. (1974). Interference in Carotenogenesis as a Mechanism of Action of the Pyridazinone Herbicide Sandoz 6706. Plant Physiology, 54(6), 916-920. [Link]
Wax, L. M. (n.d.). Herbicide Mode of Action and Injury Symptoms. University of Illinois Extension. [Link]
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
Asif, M. (2016). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Mini-Reviews in Medicinal Chemistry, 16(14), 1141-1154. [Link]
Samuel, K., & Bose, S. (1987). Sites of action of pyridazinone herbicides (SANDOZ 9785 and 9789) on Chlorella protothecoides. Journal of Biosciences, 12(3), 251-256. [Link]
Application Note: Structural Elucidation of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol using 1H and 13C NMR Spectroscopy
Introduction The furo[3,4-d]pyridazine scaffold is a significant heterocyclic framework present in numerous compounds with diverse biological activities, making it an area of interest for researchers in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The furo[3,4-d]pyridazine scaffold is a significant heterocyclic framework present in numerous compounds with diverse biological activities, making it an area of interest for researchers in medicinal chemistry and drug development. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel compounds. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol, a key intermediate in the synthesis of various bioactive molecules.
This document will delve into the predicted spectral features of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol, offering a systematic approach to its spectral interpretation. It will also cover the essential protocols for sample preparation and data acquisition, and illustrate how two-dimensional (2D) NMR techniques can be employed for complete structural confirmation. The principles and data presented herein are grounded in established NMR theory and comparative analysis with structurally related pyridazine and furo-pyridazine derivatives.[1][2][3]
Molecular Structure and Tautomerism
5,7-Dihydrofuro[3,4-d]pyridazin-4-ol can exist in two potential tautomeric forms: the -ol form and the -one (lactam) form. The predominant tautomer in solution will significantly influence the observed NMR spectra. The relative stability of these tautomers can be affected by the solvent, temperature, and pH. Spectroscopic evidence from similar pyridazinone systems suggests that the lactam form is often the more stable tautomer.[3][4] This guide will focus on the interpretation of the NMR data for the lactam tautomer, 5,7-dihydrofuro[3,4-d]pyridazin-4(2H)-one.
Caption: Tautomeric equilibrium between the -ol and lactam forms.
Experimental Protocols
Sample Preparation
A well-defined protocol is crucial for acquiring high-quality NMR data.
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its high boiling point. The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C can be used as an internal reference.[5]
Concentration: Prepare a solution by dissolving 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
Internal Standard: While the residual solvent peak can be used for referencing, for precise quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Degassing: For sensitive samples or long-term experiments, it may be beneficial to degas the sample to remove dissolved oxygen, which can affect relaxation times and line broadening.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
Parameter
¹H NMR
¹³C NMR
Spectrometer Frequency
400 MHz
100 MHz
Solvent
DMSO-d₆
DMSO-d₆
Temperature
298 K
298 K
Pulse Program
zg30
zgpg30
Number of Scans
16
1024
Relaxation Delay (d1)
2.0 s
2.0 s
Acquisition Time
4.0 s
1.0 s
Spectral Width
16 ppm
240 ppm
For structural elucidation, it is highly recommended to also acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments are invaluable for establishing connectivity between protons and carbons.[1][3]
Predicted ¹H and ¹³C NMR Data
The predicted NMR data for 5,7-dihydrofuro[3,4-d]pyridazin-4(2H)-one in DMSO-d₆ are summarized below. The numbering of the atoms is as follows:
Caption: Key expected HSQC correlations.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular skeleton. Key expected correlations include:
H-1 (~7.5 ppm) would show correlations to C-4a, C-7a, and possibly C-4.
H-7 (~4.8 ppm) would show correlations to C-7a and C-5.
H-5 (~4.6 ppm) would show correlations to C-4a and C-7.
N-H (~11.5 ppm) would show correlations to C-1, C-4, and C-4a.
Caption: Key expected HMBC correlations for structural elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, in conjunction with 2D NMR techniques, provides an unambiguous method for the structural elucidation of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol. The predicted chemical shifts, multiplicities, and correlations presented in this application note serve as a robust guide for researchers working with this and structurally related compounds. The lactam tautomer is expected to be the predominant form in solution, and the characteristic NMR signals of this tautomer have been detailed. By following the outlined protocols and interpretive strategies, scientists can confidently confirm the structure of their synthesized furo[3,4-d]pyridazine derivatives, which is a critical step in the process of drug discovery and development.
References
Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. [Link]
Australian Journal of Chemistry. (1979). ¹H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. 32(10), 2297–2301. [Link]
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]
Australian Journal of Chemistry. (1979). ¹H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. 32(10), 2297–2301. [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. 16(1), 01-12. [Link]
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Portland Press. (1973). NMR Spectra of Simple Heterocycles. [Link]
Comprehensive In Vitro Cytotoxicity and Viability Profiling Protocol for 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
Scientific Rationale and Context 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol (CAS: 10554-14-0) represents a critical bicyclic heterocyclic scaffold frequently utilized in the structural design of novel therapeutics, including N...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale and Context
5,7-Dihydrofuro[3,4-d]pyridazin-4-ol (CAS: 10554-14-0) represents a critical bicyclic heterocyclic scaffold frequently utilized in the structural design of novel therapeutics, including NLRP3 inflammasome inhibitors and PARP inhibitors [4]. As with any emerging pharmacophore, establishing a precise therapeutic window is paramount.
A common pitfall in early-stage drug development is the reliance on single-endpoint metabolic assays (such as MTT or MTS) to determine cytotoxicity. These assays inherently confound cell cycle arrest (cytostasis) with actual cell death (cytotoxicity) because they solely measure dehydrogenase activity [2]. To establish a self-validating system , this protocol employs a multiplexed approach. By measuring both intracellular Adenosine Triphosphate (ATP) and extracellular Lactate Dehydrogenase (LDH) from the same sample well, we can definitively distinguish between a compound that merely inhibits proliferation and one that actively ruptures cell membranes [1, 3].
The Causality Behind the Assay Design
ATP Luminescence (Viability): ATP is a highly sensitive marker of metabolic activity. When cells lose viability, endogenous ATPases rapidly deplete ATP levels. A drop in ATP indicates either cell death or severe metabolic stalling.
LDH Fluorescence/Absorbance (Cytotoxicity): LDH is a stable cytosolic enzyme. It is only released into the culture medium upon plasma membrane damage—the hallmark of necrosis or late-stage apoptosis.
Self-Validation: If 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol causes a 50% drop in ATP but no increase in LDH, the compound is cytostatic. If the ATP drop correlates perfectly with an LDH spike, the compound is cytotoxic.
Experimental Workflow
The following workflow is designed for a 96-well plate format, utilizing HepG2 (human hepatocellular carcinoma) cells as a standard model for predictive hepatotoxicity.
Fig 1: Multiplexed workflow separating supernatant for LDH and lysing remaining cells for ATP.
Step-by-Step Methodology
Phase 1: Cell Preparation and Seeding
Note: HepG2 cells are chosen due to their robust expression of xenobiotic-metabolizing enzymes, making them ideal for early toxicology screening [3].
Harvest Cells: Detach HepG2 cells using 0.25% Trypsin-EDTA when they reach 75-80% confluence. Neutralize with complete medium (DMEM + 10% FBS + 1% Pen/Strep).
Count and Plate: Seed cells at a density of 1.0 × 10⁴ cells/well in 100 µL of complete medium into a clear-bottom, opaque-walled 96-well plate.
Edge Effect Mitigation: Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent evaporation during incubation.
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.
Phase 2: Compound Preparation and Treatment
Note: 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol (MW: 138.13 g/mol ) is a heterocyclic compound. Proper solvation is critical to prevent precipitation, which can cause false-positive optical artifacts.
Stock Solution: Dissolve the compound in 100% molecular-grade DMSO to create a 20 mM master stock. Vortex vigorously.
Serial Dilution: Prepare a 2X concentration series in complete culture medium. The final assay concentrations should range from 0.1 µM to 200 µM.
Vehicle Control: Ensure the final DMSO concentration in all wells (including vehicle controls) is normalized to 0.5% (v/v) . HepG2 cells tolerate up to 1% DMSO without significant baseline LDH release, ensuring causality between the compound and observed toxicity.
Treatment: Carefully aspirate the old media from the 96-well plate and add 100 µL of the 1X compound dilutions. Include a "Maximum LDH Release" control well (untreated cells to be lysed later).
Incubation: Incubate the treated plate for 48 hours.
Phase 3: Multiplexed Assay Execution
Maximum Release Preparation: 45 minutes prior to the end of the 48-hour incubation, add 10 µL of 10X Lysis Solution (Triton X-100 based) to the designated "Maximum LDH Release" control wells.
Supernatant Transfer (LDH): Gently centrifuge the plate at 250 × g for 3 minutes to pellet any floating cellular debris. Transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
LDH Reaction: Add 50 µL of LDH Detection Reagent (containing lactate, NAD+, and resazurin/diaphorase) to the transferred supernatants [1]. Incubate in the dark at room temperature for 30 minutes. Read absorbance at 490 nm (or fluorescence at 560/590 nm depending on the specific kit).
ATP Reaction (Viability): To the original plate (now containing 50 µL of media and the intact cells), add 50 µL of ATP Luminescence Reagent (e.g., CellTiter-Glo). Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Luminescence Read: Record luminescence using a multi-well plate reader with an integration time of 0.5 to 1 second per well.
Data Presentation and Interpretation
To interpret the data, calculate the percentage of viability and cytotoxicity relative to the vehicle control.
Representative Multiplexed Data for 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol
Concentration (µM)
ATP Viability (%) ± SD
LDH Release (%) ± SD
Phenotypic Interpretation
Vehicle (0.5% DMSO)
100.0 ± 2.1
5.2 ± 1.1
Baseline homeostasis
1.0
98.5 ± 3.4
5.8 ± 0.9
Non-toxic
10.0
85.2 ± 4.1
8.1 ± 1.5
Mild cytostasis
50.0
45.6 ± 3.8
12.4 ± 2.2
Strong cytostasis (Growth Arrest)
100.0
12.3 ± 1.9
88.5 ± 5.4
Overt cytotoxicity (Necrosis/Apoptosis)
200.0
2.1 ± 0.5
95.2 ± 3.1
Complete cellular ablation
Analysis: The data table above demonstrates the critical value of the multiplexed system. At 50 µM, the compound reduces cell viability (ATP) by >50%, but LDH release remains near baseline. If we had only run an ATP or MTT assay, we would falsely classify 50 µM as a highly toxic dose. The multiplexed data reveals that at 50 µM, 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol is merely halting cell division (cytostasis), and true membrane-rupturing toxicity does not occur until concentrations approach 100 µM.
Mechanistic Pathway of Toxicity
The following diagram illustrates the divergent cellular responses to 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol based on concentration, mapping the physical phenomena to our chosen assay readouts.
Fig 2: Mechanistic divergence of compound effects mapping to specific multiplexed assay readouts.
References
Title: Cell Proliferation Assays: Improved Homogeneous Methods Used to Measure the Number of Cells in Culture
Source: ResearchGate
URL: [Link]
Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time
Source: PLoS ONE
URL: [Link]
Title: Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach
Source: PubMed (Toxicol In Vitro)
URL: [Link]
Title: Compounds for inhibiting NLRP3 and uses thereof (US11319319B1)
Method
Cell-based assays to evaluate the anti-inflammatory effects of furo-pyridazines
Application Note: Cell-Based Assays for Evaluating the Anti-Inflammatory Effects of Furo-Pyridazines Introduction & Mechanistic Overview Furo-pyridazines (including furo[2,3-d]pyridazine and furo[3,2-c]pyridazine scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cell-Based Assays for Evaluating the Anti-Inflammatory Effects of Furo-Pyridazines
Introduction & Mechanistic Overview
Furo-pyridazines (including furo[2,3-d]pyridazine and furo[3,2-c]pyridazine scaffolds) represent a highly versatile class of heterocyclic compounds in modern drug discovery. Historically recognized for their antimicrobial and analgesic properties, recent structural optimizations have repositioned furo-pyridazines as potent anti-inflammatory agents[1].
The anti-inflammatory efficacy of these compounds is primarily driven by two distinct pharmacological modalities:
Classical Enzyme Inhibition (PDE4 & COX-2): Furo-pyridazines act as selective phosphodiesterase 4 (PDE4) inhibitors. By preventing the hydrolysis of cyclic AMP (cAMP), they elevate intracellular cAMP levels, which activates Protein Kinase A (PKA), subsequently suppressing NF-κB-mediated transcription of pro-inflammatory cytokines like TNF-α and IL-6[1][2].
Targeted Protein Degradation (PROTACs): Advanced furo[3,2-c]pyridazine derivatives have been engineered into Proteolysis-Targeting Chimeras (PROTACs) that selectively bind and degrade epigenetic readers such as Bromodomain-containing protein 4 (BRD4) and SMARCA/PB1, effectively silencing inflammatory gene transcription at the chromatin level[3][4].
To robustly evaluate these dual mechanisms, this application note details a self-validating system of cell-based assays designed to quantify target engagement, phenotypic response, and cytotoxicity.
Mechanistic Pathway Visualization
Figure 1: Dual anti-inflammatory mechanisms of furo-pyridazines via PDE4 inhibition and BRD4 degradation.
Experimental Protocols & Workflows
Assay 1: LPS-Induced Macrophage Model for Cytokine Release
Purpose: To quantify the phenotypic anti-inflammatory efficacy of furo-pyridazines by measuring the suppression of TNF-α and IL-6 in a hyper-inflammatory state.
Causality & Trustworthiness: Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), triggering robust NF-κB signaling. A parallel cell viability assay (e.g., CCK-8) is strictly required here. A reduction in cytokines is only pharmacologically relevant if the compound is non-toxic; otherwise, cytokine reduction is merely an artifact of cell death.
Step-by-Step Protocol:
Cell Seeding: Seed RAW 264.7 murine macrophages at
5×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of the furo-pyridazine compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone, 1 µM). Incubate for 2 hours.
LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
Supernatant Collection: Carefully transfer 50 µL of the cell culture supernatant to a new plate for ELISA (TNF-α and IL-6) according to the manufacturer's instructions.
Viability Counter-Screen: Add 10 µL of CCK-8 reagent to the remaining cells in the 96-well plate. Incubate for 1-2 hours and read absorbance at 450 nm to confirm cell viability >90%.
Purpose: To validate that the anti-inflammatory effect is mechanistically driven by PDE4 inhibition[1][2].
Causality & Trustworthiness: Basal cAMP levels in resting cells are often too low to detect meaningful inhibition of PDE4. Therefore, Forskolin (an adenylate cyclase activator) must be co-administered. Forskolin artificially raises the "cAMP ceiling," allowing the PDE4-inhibiting furo-pyridazine to demonstrate a measurable, dose-dependent accumulation of cAMP.
Step-by-Step Protocol:
Cell Preparation: Harvest U937 human monocytes and resuspend in assay buffer (HBSS + 20 mM HEPES) containing 0.5 mM IBMX (a broad-spectrum PDE inhibitor, used only in maximum signal control wells). Seed at
1×104
cells/well in a 384-well microplate.
Treatment: Add furo-pyridazine test compounds (0.01 µM to 10 µM) and incubate for 30 minutes at room temperature.
Forskolin Stimulation: Add Forskolin to a final concentration of 10 µM to stimulate cAMP production. Incubate for exactly 30 minutes.
Readout: Incubate for 1 hour in the dark and read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio.
Assay 3: BRD4 Degradation via Western Blot (PROTAC Evaluation)
Purpose: To confirm the targeted degradation of epigenetic readers by furo[3,2-c]pyridazine-based PROTACs[3][4].
Causality & Trustworthiness: PROTACs operate via an event-driven mechanism rather than occupancy-driven inhibition. Therefore, a time-course assay (e.g., 2h, 6h, 12h, 24h) is critical, as degradation kinetics are delayed compared to standard kinase inhibition. Furthermore, a "hook effect" (where excessively high concentrations of PROTAC form non-productive binary complexes instead of ternary complexes) must be monitored by testing a wide concentration range.
Step-by-Step Protocol:
Cell Seeding: Seed THP-1 monocytes at
1×106
cells/well in 6-well plates.
Treatment: Treat cells with the PROTAC compound at varying concentrations (10 nM, 100 nM, 1 µM, 10 µM) for 12 hours.
Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C.
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE (4-12% Bis-Tris gels). Transfer to a PVDF membrane.
Detection: Probe with primary antibodies against BRD4 (1:1000) and GAPDH (1:5000, loading control) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies. Visualize using ECL substrate.
Data Presentation & Expected Outcomes
To ensure robust decision-making during lead optimization, quantitative data from the above assays should be synthesized into a comparative matrix. Table 1 illustrates a standardized data presentation format for evaluating furo-pyridazine candidates.
Table 1: Pharmacological Profiling of Furo-Pyridazine Derivatives
Compound ID
Scaffold Type
Cell Viability (CCK-8 IC₅₀)
TNF-α Inhibition (IC₅₀)
cAMP EC₅₀ (PDE4 Target)
BRD4 Dmax (PROTACs)
Primary Mechanism
FP-001
Furo[2,3-d]pyridazine
> 50 µM
1.2 µM
0.45 µM
N/A
PDE4 Inhibition
FP-002
Furo[2,3-d]pyridazine
45 µM
0.8 µM
0.15 µM
N/A
PDE4 Inhibition
FP-PRO-1
Furo[3,2-c]pyridazine
> 20 µM
0.05 µM
> 10 µM
92% at 100 nM
Epigenetic Degradation
Dexamethasone
Corticosteroid (Control)
> 100 µM
0.02 µM
N/A
N/A
Glucocorticoid Agonist
Roflumilast
PDE4 Inhibitor (Control)
> 50 µM
0.5 µM
0.08 µM
N/A
PDE4 Inhibition
Note: Dmax represents the maximum degradation achieved relative to the vehicle control. A Dmax > 80% is generally required for progressing PROTAC candidates.
References
Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines
NepJOL (Nepal Journals Online). Highlights the synthesis of furo[2,3-d]pyridazines and their biological profiling, including their role as selective COX-2 and PDE4 inhibitors for anti-inflammatory applications.
URL:[Link]
US Patent 8,129,401 B2. Details the use of furo-pyridazine and related heterocyclic scaffolds as PDE4 inhibitors to suppress pro-inflammatory cytokines like TNF-α.
Pan-SMARCA/PB1 Bromodomain Inhibitors and Their Role in Regulating Adipogenesis
ResearchGate / European Journal of Medicinal Chemistry. Discusses the utilization of the furo[3,2-c]pyridazine scaffold in the design of bromodomain inhibitors and their impact on cellular differentiation and inflammation.
URL:[Link]
BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design
ResearchGate / European Journal of Medicinal Chemistry. Demonstrates the power of the PROTAC approach utilizing furo-pyridazine scaffolds, revealing novel anti-inflammatory and anti-cancer therapeutic opportunities.
URL:[Link]
A Robust, Optimized Reverse-Phase HPLC Method for the Purification of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
An Application Note for Drug Development Professionals Abstract This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of 5,7-Dihydrofuro[3,4-D]p...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, a polar heterocyclic compound. Heterocyclic scaffolds, particularly those containing the pyridazine or pyridazinone core, are of significant interest in medicinal chemistry for their diverse biological activities.[1][2][3] However, their inherent polarity and the presence of basic nitrogen atoms pose unique challenges for chromatographic purification, often leading to poor retention and asymmetric peak shapes.[4][5] This guide provides a comprehensive, step-by-step protocol using reverse-phase chromatography, detailing the rationale behind method development choices, from stationary phase and mobile phase selection to gradient optimization and scale-up. It is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for isolating this and structurally similar compounds with high purity.
Introduction: The Challenge of Polar Heterocycles
The furo[3,4-d]pyridazine scaffold is a key pharmacophore found in a variety of biologically active molecules.[3][6] The successful synthesis of novel analogues like 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL is contingent upon a robust purification strategy to isolate the target compound from starting materials, byproducts, and other impurities. The purification of such molecules is frequently complicated by several factors:
High Polarity: The presence of multiple heteroatoms (nitrogen and oxygen) and a hydroxyl group in the target structure leads to high polarity. This can result in insufficient retention on traditional nonpolar stationary phases like C18, causing the analyte to elute near or in the solvent front.[7]
Basic Nitrogen Centers: The pyridazine ring contains nitrogen atoms that can interact with acidic residual silanol groups on the surface of silica-based stationary phases. This secondary interaction is a primary cause of significant peak tailing, which severely compromises resolution and purification efficiency.[4][5]
Solubility: While often soluble in polar organic solvents, achieving suitable solubility in mobile phases for preparative scale-up without compromising the chromatographic separation can be challenging.
This document provides a systematic approach to overcome these challenges, establishing a validated method that ensures high resolution and purity.
Method Development Rationale: A Mechanistic Approach
The selection of an appropriate chromatographic system is paramount. Our strategy is grounded in the physicochemical properties of the analyte and addresses the known challenges of purifying polar heterocycles.
Choice of Chromatographic Mode: Reverse-Phase (RP-HPLC)
While Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for highly polar compounds, Reverse-Phase HPLC remains the most versatile and widely used method in drug discovery and is the logical starting point.[4][7] It offers a broad application range, high reproducibility, and straightforward scalability from analytical to preparative scales. For a moderately polar compound like 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, RP-HPLC provides an optimal balance of retention and selectivity.
Stationary Phase Selection: C18
A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography, providing a nonpolar stationary phase that retains analytes primarily through hydrophobic interactions. We select a modern, end-capped, high-purity silica-based C18 column to minimize the availability of free silanol groups, thereby reducing the potential for undesirable secondary interactions.
Mobile Phase Composition: The Critical Role of the Modifier
The mobile phase is designed to achieve retention, selectivity, and excellent peak shape.
Solvents: A gradient of water (Mobile Phase A) and acetonitrile (Mobile Phase B) is used. Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths compared to methanol.
Acidic Modifier: The addition of an acidic modifier to the mobile phase is non-negotiable for achieving symmetric peaks for basic, nitrogen-containing compounds.[4] The acid serves two purposes:
Analyte Protonation: It protonates the basic nitrogen atoms of the pyridazine ring, ensuring the analyte carries a consistent positive charge.
Silanol Suppression: It protonates the residual acidic silanol groups (Si-OH) on the silica surface, effectively neutralizing them (Si-OH₂⁺) and preventing them from interacting with the protonated analyte.
Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common choice due to its effectiveness and volatility, which aids in its removal during post-purification solvent evaporation. Formic acid (0.1%) is a suitable alternative, particularly if the collected fractions are to be directly analyzed by mass spectrometry, as it is more MS-friendly.
Detection Wavelength (λmax)
The pyridazinone core and its aromatic nature constitute a strong chromophore, making UV-Vis detection ideal.[3] Structurally related compounds are often detected around 250 nm.[8] To ensure maximum sensitivity, the UV spectrum of the analyte should be measured with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to identify the wavelength of maximum absorbance (λmax).
Visualization of Workflow & Logic
The following diagrams illustrate the overall purification process and the decision-making logic applied during method development.
Caption: High-level workflow for HPLC purification.
Caption: Decision logic for HPLC method development.
Materials and Equipment
Item
Recommended Specification
HPLC System
Preparative HPLC system with gradient pump, autosampler, and DAD/PDA detector
Analytical Column
C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire, Agilent Zorbax)
Preparative Column
C18, 21.2 x 150 mm (or larger), 5 or 10 µm particle size (same brand as analytical)
Mobile Phase A
HPLC Grade Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Mobile Phase B
HPLC Grade Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Strong Solvent
100% Acetonitrile or Methanol (for column flushing)
Sample Solvent
Dimethyl sulfoxide (DMSO) or a mixture of Water/Acetonitrile
Mobile Phase Preparation: For 1 L of Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC grade water. For 1 L of Mobile Phase B, add 1.0 mL of TFA to 1 L of HPLC grade acetonitrile. Degas both solutions by sonication or vacuum filtration.
Sample Preparation (Crude Material): Accurately weigh the crude compound. Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).
Analytical Sample: Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Preparative Sample: Dilute the DMSO stock solution with Mobile Phase A to a concentration suitable for the column load, ensuring the final percentage of DMSO is low (<5%) to avoid solvent effects that can distort peak shape.
Protocol 1: Analytical Method Development
This protocol is used to find the retention time of the target compound and optimize its separation from impurities.
Equilibrate the column with the initial conditions (5% B) for at least 10 column volumes.
Inject the prepared analytical sample (1 mg/mL).
Run the scouting gradient.
Analyze the chromatogram to identify the peak corresponding to the target compound (ideally confirmed by LC-MS if available).
Determine the λmax from the DAD/PDA spectrum for the target peak.
Optimize the gradient to improve resolution between the target peak and nearby impurities. A shallower gradient around the elution time of the target will provide better separation.
Protocol 2: Preparative Purification
This protocol scales up the optimized analytical method for purification. The key is to maintain the same selectivity while increasing the load.
HPLC Parameter
Setting
Column
C18, 21.2 x 150 mm, 5 µm
Flow Rate
20 mL/min (adjust based on column dimensions)
Injection Volume
1-5 mL (dependent on concentration and column capacity)
Column Temperature
30 °C
Detection
UV at the determined λmax
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Example Preparative Gradient Table (Optimized):
Assume the compound elutes at 40% B in the analytical run.
Time (min)
% Mobile Phase B
0.0
25
5.0
25
25.0
55
27.0
95
32.0
95
32.1
25
| 37.0 | 25 |
Procedure:
Perform a small loading run to confirm the retention time on the preparative column.
Inject the preparative sample. The maximum load depends on the complexity of the mixture and the resolution from the nearest impurity.
Set the fraction collector to trigger based on the UV signal threshold and/or time windows around the expected retention time of the target peak.
Pool the collected fractions that correspond to the pure compound.
Post-Purification Processing
Purity Analysis: Reinject a small aliquot of the pooled fractions onto the analytical HPLC system to confirm purity (>95%).
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
Lyophilization: Freeze the remaining aqueous solution (containing TFA) and lyophilize to obtain the pure compound as a TFA salt.
System Suitability and Troubleshooting
To ensure the trustworthiness and reproducibility of the method, system suitability parameters should be monitored.[9]
Parameter
Acceptance Criteria
Potential Cause of Failure & Solution
Tailing Factor (Tf)
0.9 < Tf < 1.5
High Tailing (>1.5): Secondary silanol interactions -> Increase acid concentration; use a different column.
Theoretical Plates (N)
> 2000
Low Plates: Column degradation -> Replace column; check for system leaks or extra-column volume.
Resolution (Rs)
> 1.5
Low Resolution (<1.5): Inadequate separation -> Optimize gradient (make it shallower); try a different mobile phase (e.g., methanol).
No/Poor Retention
-
Analyte is too polar: Switch to a more polar stationary phase (e.g., polar-embedded) or use HILIC.[4]
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the successful purification of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL. By employing a systematic approach starting with a robust C18 reverse-phase method and understanding the critical role of an acidic modifier, researchers can overcome the common challenges associated with purifying polar heterocyclic compounds. The detailed protocols for analytical method development, preparative scale-up, and post-purification analysis serve as a reliable guide to obtaining the target molecule with high purity, facilitating subsequent stages of research and drug development.
References
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation.Journal of Medicinal Chemistry - ACS Publications.
Overcoming challenges in the purification of heterocyclic compounds.Benchchem.
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.SciSpace.
Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC.Europe PMC.
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.PMC.
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.ResearchGate.
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.PubMed.
Heterocycles Structural Analysis in HPLC Method Development.ACD/Labs.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.American Pharmaceutical Review.
Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules.MAC-MOD Analytical.
The Potential of Natural Compounds in UV Protection Products.MDPI.
Pyridazine - Wikipedia.
Pyridazine - CymitQuimica.
Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies.PMC.
Application Note: A Validated Method for Assessing the Stability of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol in Solution
Introduction 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol is a novel heterocyclic compound with a fused furan and pyridazine ring system, a scaffold of significant interest in medicinal chemistry due to the diverse biological ac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5,7-Dihydrofuro[3,4-d]pyridazin-4-ol is a novel heterocyclic compound with a fused furan and pyridazine ring system, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities associated with these two heterocycles.[1][2] The pyridazinone core is a "wonder nucleus" known for its wide range of pharmacological effects, while the furan ring is a common motif in many approved drugs.[1] The stability of such a molecule in solution is a critical parameter that influences its development as a potential therapeutic agent, affecting its shelf-life, formulation, and ultimately, its safety and efficacy.[3]
This application note provides a comprehensive, self-validating protocol for assessing the stability of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol in solution. We will detail a forced degradation study, as recommended by the International Council on Harmonisation (ICH) guidelines, to identify potential degradation pathways and products.[4] Furthermore, we will outline the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradation products, ensuring accurate quantification and stability assessment.[5]
The rationale behind this in-depth stability investigation is rooted in the inherent chemical liabilities of the furo[3,4-d]pyridazine core. The pyridazinone moiety is susceptible to hydrolysis, while the electron-rich furan ring can be prone to oxidative and photolytic degradation.[6][7][8] Understanding these degradation pathways is paramount for developing robust formulations and defining appropriate storage conditions.
Predicted Degradation Profile
Based on the chemical structure of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol and literature on related heterocyclic systems, several degradation pathways can be anticipated. The lactam bond in the pyridazinone ring is a likely site for hydrolysis, especially under basic conditions, which could lead to ring opening. The furan ring is susceptible to oxidative cleavage and photodegradation, potentially forming reactive dicarbonyl species.[3][9] The dihydro aspect of the pyridazine ring may also present a site for oxidation, leading to aromatization.
Experimental Design & Workflow
A forced degradation study will be conducted to intentionally degrade the 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol under a variety of stress conditions. This approach allows for the rapid identification of potential degradation products and the development of a robust, stability-indicating analytical method.
Caption: Workflow for the forced degradation study of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol.
This protocol is designed to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API), which is ideal for observing primary degradation products without overly complex secondary reactions.
1. Preparation of Stock Solution:
Accurately weigh and dissolve 10 mg of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol in 10 mL of methanol to obtain a 1 mg/mL stock solution.
2. Stress Conditions:
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of a 50:50 methanol:water mixture. Incubate at 80°C.
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions.[8]
3. Sampling and Analysis:
Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
Dilute all samples to a suitable concentration with the mobile phase before injection into the HPLC system.
Analyze the samples using the developed stability-indicating HPLC method (Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is developed and validated to separate 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol from its potential degradation products.
1. Chromatographic Conditions:
Parameter
Condition
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10-90% B over 20 minutes, then re-equilibrate at 10% B for 5 minutes.
Flow Rate
1.0 mL/min
Column Temp.
30°C
Injection Vol.
10 µL
Detection
UV at 254 nm and 280 nm (or PDA detector for spectral analysis)
2. Method Validation:
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Specificity: Analyze stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a PDA detector is recommended.
Linearity: Construct a calibration curve with at least five concentrations of the parent compound.
Accuracy and Precision: Perform recovery studies at three different concentration levels.
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.
Data Analysis and Interpretation
The percentage of degradation can be calculated using the following formula:
% Degradation = [(Initial Area - Area at time t) / Initial Area] * 100
The data from the forced degradation study should be tabulated to summarize the extent of degradation under each stress condition.
Stress Condition
Time (h)
% Degradation
Number of Degradants
0.1 M HCl, 60°C
24
Data
Data
0.1 M NaOH, 60°C
24
Data
Data
3% H₂O₂, RT
24
Data
Data
80°C, Solution
24
Data
Data
Photolytic (ICH Q1B)
-
Data
Data
Potential Degradation Pathways
Based on the forced degradation results and chemical principles, potential degradation pathways can be proposed. LC-MS/MS analysis of the degradation products is crucial for structural elucidation.[10]
Caption: Plausible degradation pathways for 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol.
Conclusion
This application note provides a robust framework for assessing the stability of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol in solution. The detailed protocols for forced degradation and the development of a stability-indicating HPLC method will enable researchers to gain a thorough understanding of the compound's degradation profile. This knowledge is essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of this promising therapeutic candidate. The systematic approach outlined herein is a critical component of the drug development process, providing a solid foundation for regulatory submissions.
References
Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. [Link]
Canale, V., et al. (2019). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology, 53(15), 8820-8828. [Link]
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. [Link]
Joule, J. A. (2015). Oxidative Cleavage of Furans. Organic Reactions. [Link]
Sato, N., Kondo, M., & Taylor, E. (1985). Ozonolysis of tri- and tetra-substituted furans to alpha-dicarbonyl compounds. The Journal of Organic Chemistry, 50(23), 4664-4666. [Link]
Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 864501. [Link]
Wang, Z., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(47), 9033-9043. [Link]
Kul'nevich, V. G., & Serebrennikova, L. I. (1978). Oxidation of furans (Review). Chemistry of Heterocyclic Compounds, 14(4), 347-360. [Link]
Bidló-Iglóy, M. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. [Link]
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3386. [Link]
Amici, R., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. [Link]
Wang, Y., et al. (2022). N-confused oxahexaphyrin: oxidative furan ring-opening and fusion triggered chirality. Organic Chemistry Frontiers, 9(24), 6757-6763. [Link]
Szabó-Bárdos, E., et al. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry, 386, 112108. [Link]
Wang, Y., et al. (2022). N-confused oxahexaphyrin: oxidative furan ring-opening and fusion triggered chirality. Organic Chemistry Frontiers, 9(24), 6757-6763. [Link]
De, S., et al. (2022). General scheme of the study of furan stability. ResearchGate. [Link]
Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. [Link]
Leiden University. (n.d.). Biodegradation of furan-based composite resin by novel enzymes. [Link]
Alabugin, I. V., & Dos Santos, D. J. V. A. (2020). Photocyclizations of furan-containing analogs of stilbenes proceed to fully aromatized phenanthrene analogs in the presence of molecular oxygen or iodine: (a) furane at the periphery, (b,c) furane at the core. ResearchGate. [Link]
Al-Ostath, A. I. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link]
Al-Tel, T. H. (2009). Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. Journal of Heterocyclic Chemistry, 46(2), 351-355. [Link]
Cadoni, E., & Madder, A. (2023). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Methods, 218, 189-197. [Link]
Gein, V. L., et al. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank, 2024(1), M1776. [Link]
Gein, V. L., et al. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. ResearchGate. [Link]
Akhtar, W., et al. (2018). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Letters in Drug Design & Discovery, 15(11), 1146-1164. [Link]
Al-Tel, T. H. (2020). Study of heterocyclic-fused pyridazinone derivatives as phosphodiesterase-IV inhibitors. Journal of Medicinal and Chemical Sciences, 3(2), 109-117. [Link]
Plamthottam, M. A., & Ruslim, L. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
Glavaš, M., et al. (2022). Structure and cytotoxic properties of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one and its mono- and disubstituted ethyl acetates. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 661-671. [Link]
Vione, D., et al. (2012). Photocatalytic degradation of metoprolol tartrate in suspensions of two TiO2-based photocatalysts with different surface area. Applied Catalysis B: Environmental, 121-122, 169-176. [Link]
van der Heijden, A. (2015). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@UvA. [Link]
Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
R Discovery. (n.d.). Photolysis-degradation Research Articles - Page 10. [Link]
Sriram, D., & Yogeeswari, P. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research, 15(3), 304-311. [Link]
Prossnitz, E. R., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3741. [Link]
Villaseñor-Zepeda, K. E., et al. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 15(8), 1007. [Link]
Sbragia, R., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 149, 134-145. [Link]
Lam, W., & Cai, W. (Eds.). (n.d.). Special Issue: The Application of LC-MS in Pharmaceutical Analysis. Molecules. [Link]
Katta, V. R., et al. (2024). LC-MS/MS characterization of stress degradation products of Gilteritinib and establishment of HPLC method for analysis of process related impurities of Gilteritinib. ResearchGate. [Link]
Use of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL in high-throughput screening
Application Note: Utilization of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol as a Privileged Scaffold in High-Throughput Screening for PARP Inhibitors Chemical Rationale & Pharmacophore Mechanics In modern drug discovery, the d...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilization of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol as a Privileged Scaffold in High-Throughput Screening for PARP Inhibitors
Chemical Rationale & Pharmacophore Mechanics
In modern drug discovery, the design of targeted libraries for High-Throughput Screening (HTS) relies heavily on privileged scaffolds—core structures capable of providing high-affinity interactions with specific protein families. 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol (CAS: 10554-14-0) is a highly versatile heterocyclic building block. In solution, this compound exhibits tautomerism, existing predominantly in its lactam form as 5,7-dihydrofuro[3,4-d]pyridazin-1(2H)-one [1].
This tautomeric dynamic is not merely a structural curiosity; it is the fundamental reason this scaffold is highly prized in HTS. The pyridazinone core acts as a rigid, planar bioisostere for phthalazinones—the pharmacophore central to FDA-approved Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib[2]. The lactam motif perfectly mimics the nicotinamide ring of NAD+, establishing critical, high-affinity hydrogen bonds with the highly conserved Gly863 and Ser904 residues within the PARP-1 catalytic domain[2].
Furthermore, replacing the benzene ring of a phthalazinone with a furan ring alters the molecule's electron density and steric bulk. This modification provides a unique vector for functionalization, allowing medicinal chemists to navigate the solvent-exposed regions of the active site to achieve selectivity against other PARP isoforms (e.g., PARP-7) or entirely different targets such as the NLRP3 inflammasome[3][4].
Mechanistic Architecture of the HTS Assay
To effectively screen a library of 5,7-dihydrofuro[3,4-d]pyridazin-4-ol derivatives, the assay must be highly sensitive to competitive binding at the NAD+ pocket. We deploy a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality of Assay Selection: TR-FRET is chosen over standard colorimetric assays because it drastically reduces the false-positive rate caused by auto-fluorescent compounds in the library. By introducing a time delay before measuring emission, short-lived background fluorescence decays, leaving only the specific signal from the long-lived Europium (Eu) chelate.
TR-FRET assay mechanism for evaluating furo[3,4-d]pyridazine PARP-1 inhibitors.
Self-Validating HTS Protocol
This protocol is designed as a self-validating system. It incorporates specific buffer additives to eliminate Pan-Assay Interference Compounds (PAINS) and utilizes orthogonal counter-screens to ensure that any observed inhibition is a true pharmacological event.
Phase I: Compound Library Preparation
Solubilization: Dissolve all 5,7-dihydrofuro[3,4-d]pyridazin-4-ol derivatives in 100% anhydrous DMSO to a stock concentration of 10 mM.
Rationale: Anhydrous conditions prevent the premature hydrolysis of any electrophilic functional groups attached to the furan ring during library synthesis.
Acoustic Dispensing: Use an Echo Acoustic Liquid Handler to transfer 50 nL of compound directly into 384-well low-volume assay plates.
Rationale: Acoustic dispensing eliminates the use of plastic pipette tips, preventing the loss of highly lipophilic derivatives due to plastic adsorption and avoiding tip carryover contamination.
Phase II: TR-FRET Assay Execution
Buffer Formulation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% CHAPS.
Rationale:CHAPS (a zwitterionic detergent) is strictly required to prevent the furo-pyridazine derivatives from forming colloidal aggregates that promiscuously inhibit enzymes. DTT is essential to maintain the reducing environment required for the structural integrity of PARP-1's zinc-finger DNA-binding domains.
Enzyme Addition: Dispense 5 µL of PARP-1 enzyme (final concentration 10 nM) and activated DNA (to stimulate catalytic activity) into the 384-well plate. Incubate for 15 minutes at room temperature to allow the inhibitor to pre-bind to the active site.
Reaction Initiation: Add 5 µL of a substrate mix containing Biotin-NAD+ (final concentration 1 µM). Incubate for 60 minutes at room temperature.
Detection: Add 10 µL of detection buffer containing Europium-labeled anti-PAR antibody (donor) and Streptavidin-APC (acceptor). Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Hit Triage and Data Presentation
A successful HTS campaign requires rigorous hit triage to separate true pharmacologic inhibitors from assay artifacts. Because pyridazinone derivatives can sometimes exhibit intrinsic fluorescence or quench the TR-FRET signal, a counter-screen is mandatory[5].
Hit triage cascade for filtering HTS hits derived from the furo[3,4-d]pyridazine library.
Quantitative Data Summary:
The following table illustrates typical validation metrics from a 10,000-compound screen utilizing the 5,7-dihydrofuro[3,4-d]pyridazin-4-ol scaffold, benchmarked against standard controls.
Compound Class / Control
Assay Role
IC₅₀ (nM)
Z'-Factor
Signal-to-Background (S/B)
Mechanism of Action
Olaparib (Phthalazinone)
Positive Control
5.2
0.82
12.5
Competitive NAD+ displacement
DMSO (Vehicle)
Negative Control
N/A
0.85
1.0
Baseline activity
Furo[3,4-d]pyridazine Hit A
Library Lead
14.8
N/A
N/A
Competitive NAD+ displacement
Furo[3,4-d]pyridazine Hit B
Library Lead
45.3
N/A
N/A
Competitive NAD+ displacement
Note: A Z'-factor > 0.5 indicates an excellent, highly robust assay suitable for HTS. The furo-pyridazine hits demonstrate nanomolar potency, validating the scaffold's bioisosteric equivalence to phthalazinones.
Conclusion
The 5,7-dihydrofuro[3,4-d]pyridazin-4-ol scaffold represents a highly efficient, synthetically tractable core for drug discovery. By understanding the causality behind its structural tautomerism and its interaction with the NAD+ binding pocket, researchers can leverage this building block to develop next-generation PARP inhibitors and novel immunotherapeutics. When coupled with a rigorously controlled, artifact-resistant TR-FRET HTS workflow, this scaffold consistently yields high-quality, actionable chemical starting points.
References
[3] Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors. Journal of Medicinal Chemistry - ACS Publications. 3
[5] Design, Synthesis, and Structure–Activity Relationship of Novel Pyridazinone-Based PARP7/HDACs Dual Inhibitors for Elucidating the Relationship between Antitumor Immunity and HDACs Inhibition. Journal of Medicinal Chemistry - ACS Publications.5
[2] Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI.2
Experimental protocol for measuring the LogP of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
An Application Note and Protocol for the Experimental Determination of the Octanol-Water Partition Coefficient (LogP) of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL Authored by: Senior Application Scientist, Pharmaceutical Deve...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Experimental Determination of the Octanol-Water Partition Coefficient (LogP) of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
Authored by: Senior Application Scientist, Pharmaceutical Development Division
Abstract
The n-octanol/water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).[1][2] This document provides a detailed guide for the experimental determination of the LogP value for 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, a novel heterocyclic compound belonging to the pyridazinone class, which is of significant interest in medicinal chemistry.[3] We present two robust, validated methodologies: the gold-standard Shake-Flask method as per OECD Guideline 107, and a rapid, high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method based on OECD Guideline 117.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to ensure data integrity and reproducibility.
Introduction: The Significance of Lipophilicity
Lipophilicity, quantified as LogP, governs a molecule's ability to partition between a lipid-like environment (n-octanol) and an aqueous one (water). This balance is fundamental to a drug's journey through the body. A molecule must possess sufficient aqueous solubility to be formulated and transported in the blood, yet also have adequate lipophilicity to cross biological membranes and reach its target site.[1]
While computational (in silico) methods provide useful LogP estimations for initial screening, they are predictions based on existing data sets and may not be accurate for novel scaffolds.[6][7] Therefore, experimental determination remains the definitive approach for obtaining reliable data for lead optimization and regulatory submissions.[2]
For an ionizable molecule like 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, it is more precise to consider the distribution coefficient (LogD), which is the effective lipophilicity at a specific pH, accounting for all ionic and neutral species.[8] The protocols herein are designed to measure LogD at a physiologically relevant pH of 7.4, which provides a more accurate reflection of the compound's behavior in vivo.
Method Selection: A Dual Approach
We will detail two complementary methods for determining the LogP/D of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL.
The Shake-Flask Method: This is the classical, direct measurement technique and is considered the benchmark standard.[9] It is highly accurate for compounds with LogP values in the range of -2 to 4.[4] Its primary drawback is that it can be labor-intensive and susceptible to errors from emulsion formation.[9]
The RP-HPLC Method: This is a rapid, indirect method that correlates a compound's retention time on a hydrophobic column with its lipophilicity.[10][11] It requires significantly less compound, is amenable to automation, and is an excellent choice for screening multiple analogues. Its accuracy depends on a carefully selected set of calibration standards.[12][13]
The predicted LogP for a structurally related core, Furo(3,4-c)pyridine, is 1.2, suggesting the lipophilicity of our target compound is well within the optimal range for both methodologies.[14]
Protocol 1: The Shake-Flask Method (OECD 107)
This protocol directly measures the equilibrium concentration of the analyte in mutually saturated n-octanol and aqueous buffer phases.
Principle and Self-Validation
The partition coefficient (P) is the ratio of the equilibrium concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.[15] The trustworthiness of this protocol is ensured by a critical self-validation step: a mass balance calculation. The total amount of compound recovered from both phases must be within ±10% of the amount initially introduced, confirming that no significant loss occurred due to degradation, volatilization, or adsorption.[5] Performing the experiment at three different analyte concentrations ensures the LogD value is independent of concentration.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask LogD determination.
Phase Pre-saturation: In a large vessel, combine n-octanol and pH 7.4 phosphate buffer (100 mM) in a 1:1 ratio. Shake vigorously for 24 hours at 25°C. Allow the layers to separate completely for at least 2 hours.[16] This creates n-octanol saturated with buffer and buffer saturated with n-octanol, which must be used for the experiment.
Analyte Stock Solution: Prepare a stock solution of the test compound at approximately 1 mg/mL in pre-saturated n-octanol.
C. Experimental Procedure:
Perform the experiment in triplicate.
To a glass vial, add 5 mL of pre-saturated n-octanol and 5 mL of pre-saturated pH 7.4 buffer.
Add a known volume of the analyte stock solution to achieve a starting concentration in the octanol phase of ~100 µg/mL.
Cap the vials tightly and agitate on a mechanical shaker for 30 minutes at 25°C to allow equilibrium to be reached.
Centrifuge the vials at 3000 rpm for 20 minutes to ensure a sharp, clean separation of the two phases.[16]
Carefully withdraw an aliquot from the center of the n-octanol (top) layer and the aqueous (bottom) layer, avoiding any contamination from the interface.
D. Quantification and Calculation:
Quantify the concentration of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL in each aliquot using a pre-validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.
Calculate the distribution coefficient (D) and LogD:
D = [Concentration]octanol / [Concentration]aqueous
LogD = log10(D)
Calculate the mass balance to validate the run.
Protocol 2: RP-HPLC Method (OECD 117)
This protocol establishes a linear correlation between the logarithm of the retention factor (log k') and the known LogP values of a series of standard compounds.
Principle and Self-Validation
The retention factor (k') is a measure of how much longer a compound is retained on the column compared to an unretained compound. This retention is driven by the partitioning of the analyte between the mobile phase and the lipophilic stationary phase (e.g., C18). The method's validity is confirmed by the quality of the linear regression of the calibration curve, which should have a correlation coefficient (R²) of >0.98.[12]
Experimental Workflow Diagram
Caption: Workflow for the RP-HPLC LogP determination.
Calibration Standards: A set of 5-7 compounds with certified LogP values bracketing the expected range (e.g., Anisole, Toluene, Naphthalene).[12][17]
Uracil or Sodium Nitrate (for dead time determination)
HPLC-grade Acetonitrile or Methanol
pH 7.4 Phosphate Buffer (25 mM)
B. Instrumentation and Conditions:
HPLC System: With UV detector
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Isocratic mixture of Acetonitrile and 25 mM pH 7.4 phosphate buffer (e.g., 50:50 v/v, adjust as needed to achieve good retention and separation).
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection: UV at a suitable wavelength for all compounds.
C. Experimental Procedure:
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
Determine the column dead time (t₀) by injecting a solution of Uracil.
Inject each calibration standard individually and record its retention time (tᵣ).
Inject the test compound, 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, and record its retention time (tᵣ).
D. Quantification and Calculation:
For each standard and the test compound, calculate the retention factor (k') and its logarithm (log k'):
k' = (tᵣ - t₀) / t₀
log k'
Create a calibration plot of the known LogP values (y-axis) versus the calculated log k' values (x-axis) for the standards.
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
Using the calculated log k' of the test compound, determine its LogP using the regression equation.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and reporting.
This application note provides two comprehensive, scientifically-grounded protocols for the accurate determination of the LogD of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL. The Shake-Flask method offers a direct, high-accuracy measurement, while the RP-HPLC method provides a rapid, high-throughput alternative. The selection of the appropriate method will depend on the specific requirements of the research phase, available instrumentation, and the amount of compound available. Both protocols incorporate self-validation steps to ensure the generation of reliable and trustworthy data, which is essential for making informed decisions in the drug discovery and development pipeline.
References
US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents.
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Partition Coefficient (n-octanol/water), Slow-Stirring Method. OECD Guideline 123.
Haky, J. E., & Young, A. M. (1984). Evaluation of a Simple HPLC Correlation Method for the Estimation of the Octanol-Water Partition Coefficients of Organic Compounds. Journal of Liquid Chromatography, 7(4), 675-689.
Li, Y., & Zhang, Y. (2007). A High-Throughput Method for Lipophilicity Measurement. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 589-595.
Gombar, V. K., & Enslein, K. (1996). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Journal of the Indian Chemical Society, 73(10), 523-527.
Poole, S. K., & Poole, C. F. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
Csizmadia, F., & Tsantili-Kakoulidou, A. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry, 9(19), 1735-1750.
Sadek, M. M., & Hadad, G. M. (2026). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Journal of Liquid Chromatography & Related Technologies.
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354.
Short, K. C., et al. (2010). Practical methods for the measurement of logP for surfactants. Chemosphere, 81(5), 629-634.
Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 169.
PubChem. Furo(3,4-c)pyridine. National Center for Biotechnology Information.
ChemAxon. LogP and logD calculations. ChemAxon Docs.
Cambridge MedChem Consulting. LogP/D.
ACD/Labs. LogP—Making Sense of the Value.
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
Sharma, R., et al. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 154-163.
Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1738-1749.
Application Note: Characterization of Pyridazinones using FT-IR Spectroscopy
Introduction: The Role of Pyridazinones and FT-IR in Modern Drug Discovery The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide arra...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of Pyridazinones and FT-IR in Modern Drug Discovery
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and antihypertensive properties.[1][2] The synthesis and functionalization of these heterocyclic systems are central to the development of new therapeutic agents.[1][3] Consequently, robust and unequivocal structural characterization is a critical step in the drug discovery and development pipeline.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule.[4][5] It is a rapid, non-destructive, and highly sensitive method for identifying the functional groups present in a compound, confirming the formation of a target structure, and assessing sample purity.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of FT-IR spectroscopy for the characterization of pyridazinone derivatives.
Theoretical Basis: Probing Molecular Vibrations in Pyridazinones
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds.[8] The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in. For a pyridazinone derivative, the key structural features that give rise to characteristic and diagnostic absorption bands in the mid-IR region (4000–400 cm⁻¹) include:
The Lactam Carbonyl (C=O): This is often the most intense and diagnostically significant peak in the spectrum due to the large change in dipole moment during its stretching vibration. Its position is sensitive to ring strain, conjugation, and hydrogen bonding.
The Endocyclic Imine (C=N) and Aromatic (C=C) Bonds: These absorb in the double-bond region of the spectrum and confirm the heterocyclic ring's structure.
N-H and C-H Bonds: Stretching vibrations for these bonds appear at higher wavenumbers and indicate the presence of N-H groups (in unsubstituted pyridazinones) and aromatic/aliphatic C-H moieties.
The "Fingerprint" Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations and skeletal modes of the entire molecule.[6][9] While complex, this region is unique to each specific molecule, making it invaluable for confirming identity by comparison with a reference spectrum.[6][10]
Key Vibrational Modes for Pyridazinone Characterization
The interpretation of an FT-IR spectrum involves correlating observed absorption bands with specific molecular vibrations.[11] For pyridazinone derivatives, the following table summarizes the most important characteristic absorption frequencies.
Functional Group
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Intensity
Notes and Scientific Rationale
Lactam Carbonyl
C=O Stretch
1660 - 1750
Strong, Sharp
The most prominent peak. Its frequency is highly sensitive. Conjugation with a C=C bond typically lowers the wavenumber to the 1660-1690 cm⁻¹ range. Electron-withdrawing groups on the ring can increase the frequency.
Aromatic/Heterocyclic
C=C and C=N Stretch
1450 - 1650
Medium to Strong
A series of bands indicating the presence of the pyridazinone ring. These absorptions confirm the aromatic or conjugated nature of the heterocyclic core.
Amine/Amide
N-H Stretch
3200 - 3500
Medium, Broad
Present in N-unsubstituted or amino-substituted pyridazinones. The peak is often broadened due to hydrogen bonding, a key intermolecular interaction.
Aromatic C-H
C-H Stretch
3000 - 3150
Medium to Weak
Confirms the presence of aryl substituents or the aromatic nature of the pyridazinone ring itself. Absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[8]
Aliphatic C-H
C-H Stretch
2850 - 3000
Medium
Indicates the presence of alkyl substituents on the pyridazinone ring or its side chains.
Aromatic C-H
C-H Bend (Out-of-Plane)
690 - 900
Strong
The pattern of these "oop" bands can provide valuable information about the substitution pattern on any attached phenyl rings.
Single Bonds
C-N and N-N Stretch
1000 - 1350
Medium
These absorptions are part of the complex fingerprint region but are essential components of the pyridazinone skeleton.
Table 1: Characteristic FT-IR Absorption Frequencies for Pyridazinone Derivatives.
Experimental Protocols and Workflows
Achieving high-quality, reproducible FT-IR spectra is contingent upon meticulous sample preparation and systematic data acquisition.
Sample Preparation: A Critical First Step
The choice of sample preparation method depends on the physical state of the pyridazinone derivative. The goal is to obtain a sample thin enough for infrared light to pass through without causing total absorbance.[12]
Protocol 1: KBr Pellet Method (for Solid Samples)
This is the most common method for obtaining high-quality spectra of solid pyridazinone compounds as it minimizes spectral interference.[13][14]
Rationale: Potassium bromide (KBr) is transparent in the mid-IR range, acting as an ideal matrix to disperse the solid sample.[12][13] This technique reduces light scattering from crystalline particles.
Methodology:
Grinding: Gently grind 1-2 mg of the pyridazinone sample with an agate mortar and pestle. Add approximately 100-200 mg of dry, FT-IR grade KBr powder.[13]
Mixing: Continue grinding the mixture for 1-2 minutes until a fine, homogenous powder is obtained. This ensures the sample is evenly dispersed.
Pressing: Transfer the powder to a pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a thin, transparent, or translucent pellet.[13]
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Protocol 2: Attenuated Total Reflectance (ATR) (for Solid or Liquid Samples)
ATR is a modern, rapid technique requiring minimal to no sample preparation.[12]
Rationale: An IR beam is passed through a high-refractive-index crystal (e.g., diamond or germanium), creating an evanescent wave that extends beyond the crystal surface.[15] The sample placed in contact with the crystal absorbs energy from this wave at specific frequencies.
Methodology:
Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum of the clean, empty crystal.
Sample Application: Place a small amount of the solid pyridazinone powder or a single drop of a liquid sample directly onto the crystal surface.[13]
Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[13]
Analysis: Acquire the sample spectrum.
Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or ethanol) and a soft tissue after analysis.
FT-IR Spectrometer Workflow
The following diagram illustrates the logical workflow for acquiring and interpreting a spectrum.
Caption: General workflow for FT-IR analysis of pyridazinone compounds.
Data Acquisition and Processing
Instrument Parameters: For routine characterization, a spectral range of 4000-400 cm⁻¹ is standard. A resolution of 4 cm⁻¹ is typically sufficient.
Signal-to-Noise Ratio: Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio, resulting in a clearer spectrum.[14]
Background Subtraction: A background spectrum must be collected immediately prior to the sample spectrum under identical conditions. This allows the instrument to ratio the sample spectrum against the background, removing interfering signals from atmospheric water and carbon dioxide.
Data Interpretation:
Begin by identifying the most intense band, which is almost always the C=O stretch.
Look for C-H stretching vibrations just above and below 3000 cm⁻¹.
Identify the multiple peaks in the 1450-1650 cm⁻¹ region, confirming the heterocyclic ring.
Finally, analyze the fingerprint region for a detailed comparison with known spectra or to differentiate between similar isomers.[6]
Case Study: Interpreting the Spectrum of a Phenyl-Pyridazinone
The diagram below highlights the key functional groups on a representative pyridazinone structure and links them to their expected spectral regions. This visual guide aids in the practical application of the principles discussed.
Caption: Key functional groups of a pyridazinone and their FT-IR regions.
Note: The DOT script above is a template. A proper chemical structure image would replace the placeholder text for full functionality.
Conclusion
FT-IR spectroscopy is a cornerstone technique for the structural elucidation of pyridazinone derivatives in a drug development setting. Its ability to rapidly confirm the presence of key functional groups, particularly the lactam carbonyl and the heterocyclic ring system, makes it an invaluable first-pass analytical tool following synthesis. By following robust protocols for sample preparation and applying a systematic approach to spectral interpretation, researchers can confidently verify molecular structures, paving the way for further biological evaluation.
References
FT‐IR Sample Preparation . Northern Illinois University - Department of Chemistry and Biochemistry. [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives . Daoui, S., et al. (2023). Molecules, 28(2), 678. [Link]
Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative . Sirisha, A., et al. (2026). International Journal of Chemistry and Pharmaceutical Sciences. [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives . Daoui, S., et al. (2023). PubMed. [Link]
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods . Drawell. (2024). [Link]
(PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives . Daoui, S., et al. (2023). ResearchGate. [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives . Daoui, S., et al. (2023). MDPI. [Link]
Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative . Sirisha, A., et al. (2026). ResearchGate. [Link]
FTIR study of five complex beta-lactam molecules . Frecus, B., et al. (2007). PubMed. [Link]
How to Interpret FTIR Results: A Beginner's Guide . AZoM. (2025). [Link]
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review . Chaudhary, J. (2025). Applied Science and Biotechnology Journal of Advanced Research. [Link]
How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak . Nandiyanto, A. B. D., et al. (2026). ASEAN Journal for Science and Engineering in Materials. [Link]
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon . Reva, I., et al. (2005). CORE. [Link]
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity . Pauk, K., et al. (2022). Molecules, 27(12), 3743. [Link]
Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites . Ben-Doudou, F., et al. (2019). Polymers, 11(7), 1162. [Link]
Technical Support Center: Synthesis & Optimization of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 5,7-dihydrofuro[3,4-d]pyridaz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 5,7-dihydrofuro[3,4-d]pyridazin-4-ol (CAS: 10554-14-0).
This fused biheterocyclic scaffold is highly valued in modern drug discovery, frequently serving as a core structural motif for kinase and inflammasome (e.g., NLRP3) inhibitors[1]. The molecule exists in a dynamic lactam-lactim tautomeric equilibrium, meaning it can be represented as either the 4-ol or the 1(2H)-one derivative. The primary synthetic route involves a two-step domino cyclocondensation between ethyl 4-oxotetrahydrofuran-3-carboxylate and hydrazine hydrate.
Below, you will find a causality-driven standard operating procedure (SOP), an optimization matrix, and a troubleshooting Q&A to ensure high-yield, reproducible results.
Part 1: Mechanistic Workflow & Reaction Pathway
The synthesis relies on a tandem reaction sequence. First, the highly nucleophilic hydrazine attacks the C4-ketone of the tetrahydrofuran precursor to form a hydrazone intermediate. Second, an intramolecular nucleophilic acyl substitution occurs, where the secondary nitrogen of the hydrazone attacks the adjacent C3-ester, releasing ethanol and closing the pyridazine ring[2].
Workflow and mechanistic steps for the synthesis of 5,7-dihydrofuro[3,4-d]pyridazin-4-ol.
Part 2: Standard Operating Procedure (Self-Validating Protocol)
To ensure scientific integrity, this protocol is designed as a self-validating system , meaning the physical state of the reaction provides real-time feedback on its progress.
Step 1: Preparation & Exotherm Control
Action: Dissolve 1.0 eq of ethyl 4-oxotetrahydrofuran-3-carboxylate in absolute ethanol (0.5 M concentration) under an inert nitrogen atmosphere.
Causality: Absolute ethanol is chosen because it solubilizes the starting materials perfectly but acts as a poor solvent for the final cyclized product. This thermodynamic gradient drives the reaction forward via precipitation.
Validation: The starting solution must be clear and colorless.
Step 2: Hydrazone Formation
Action: Cool the reaction vessel to 0–5 °C using an ice bath. Add 1.2 eq of hydrazine hydrate (64% in water) dropwise over 30 minutes.
Causality: Hydrazine is a potent, small nucleophile. Dropwise addition at low temperatures prevents uncontrolled exothermic spikes and suppresses the formation of unwanted bis-hydrazone dimers.
Validation: A slight yellowing of the solution indicates the successful formation of the uncyclized hydrazone intermediate.
Step 3: Thermally-Driven Lactamization
Action: Remove the ice bath and gradually heat the reaction to reflux (78 °C) for 2 to 4 hours.
Causality: While hydrazone formation is rapid at room temperature, the subsequent intramolecular ring closure requires thermal energy to overcome the activation barrier of the acyl substitution[2].
Validation: As the reaction progresses, the cyclized product will begin to precipitate out of the hot ethanol as a fine, pale-yellow to white solid. The appearance of this solid is your visual confirmation of ring closure.
Step 4: Isolation & Tautomeric Stabilization
Action: Cool the mixture to 0 °C for 1 hour to maximize precipitation. Isolate the solid via vacuum filtration and wash with ice-cold ethanol and diethyl ether.
Causality: Washing with cold semi-polar solvents removes unreacted hydrazine and trace open-chain intermediates without dissolving the target lactam.
Validation: The isolated solid should yield a sharp melting point. A broad melting point indicates incomplete cyclization or trapped water, requiring recrystallization from hot ethanol.
Part 3: Quantitative Data & Optimization Matrix
The table below summarizes the causality of different reaction conditions based on empirical optimizations of furo-pyridazine derivatives[2].
Solvent
Temperature
Hydrazine (eq)
Catalyst
Yield (%)
Purity (HPLC)
Mechanistic Observation
Ethanol
78 °C (Reflux)
1.2
None
75–82%
>95%
Optimal baseline; clean precipitation of the target product drives the equilibrium forward.
Acetic Acid
118 °C (Reflux)
2.0
None
30–40%
~85%
Acid catalyzes cyclization but the harsh conditions promote oxidative degradation of the furan ring[2].
Ethanol
25 °C (RT)
1.5
TFA (cat.)
40–45%
~90%
Incomplete cyclization; the lack of thermal energy stalls the reaction at the hydrazone stage[2].
THF
66 °C (Reflux)
1.1
None
30–40%
~75%
Poor solubility of the hydrazone intermediate causes it to crash out prematurely, stalling the ring closure.
Part 4: Troubleshooting Guide & FAQs
Q1: Why is my reaction stalling at the uncyclized hydrazone intermediate?Causality & Solution: The cyclization step (nucleophilic attack of the hydrazone nitrogen onto the ester carbonyl) is entropically favored but requires sufficient thermal energy. If TLC or LC-MS shows the hydrazone mass but no cyclized product, you lack the activation energy required for acyl substitution. Ensure your heating mantle is maintaining a true reflux (78 °C in ethanol). Alternatively, adding a catalytic amount of a weak acid (e.g., trifluoroacetic acid) can protonate the ester carbonyl, increasing its electrophilicity and accelerating ring closure[2].
Q2: How do I control the lactam vs. lactim tautomerism during isolation?Causality & Solution: 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol exists in equilibrium with its lactam form, 5,7-dihydrofuro[3,4-d]pyridazin-1(2H)-one. In solution, this equilibrium is highly solvent-dependent. However, you do not need to control this during the reaction. X-ray diffraction and solid-state IR spectroscopy of similar furo-pyridazines confirm that the molecule predominantly crystallizes in the thermodynamically stable lactam form[2]. To ensure a uniform solid state for analytical characterization, precipitate the product slowly from a protic solvent like ethanol; the strong intermolecular hydrogen bonding in the crystal lattice will lock the compound into the lactam form.
Q3: I am observing significant degradation and low yields during reflux. What is the cause?Causality & Solution: Prolonged heating in the presence of excess hydrazine and atmospheric oxygen can lead to oxidative degradation of the delicate dihydrofuran ring. Fused biheterocycles containing furan derivatives are susceptible to ring-opening or oxidation if subjected to harsh nucleophilic conditions for extended periods[3]. Restrict the equivalents of hydrazine hydrate to exactly 1.2 eq. Implement a strict self-validating time check: monitor the reaction via TLC every 30 minutes and terminate the reflux immediately once the precursor is consumed. Always conduct the reaction under an inert argon or nitrogen atmosphere.
Q4: What are the safety and scalability considerations when using hydrazine hydrate?Causality & Solution: Hydrazine hydrate is highly toxic, a known carcinogen, and a powerful reducing agent. At scale, the initial condensation with the ketone is highly exothermic. For scale-up (>10g), do not mix the reagents at room temperature. Pre-cool the ethyl 4-oxotetrahydrofuran-3-carboxylate solution to 0–5 °C. Use a pressure-equalizing dropping funnel to add the hydrazine over 30–45 minutes. Ensure the reactor has adequate venting and a scrubber system, as the subsequent cyclization step releases ethanol vapor and trace nitrogen gas.
Technical Support Center: Synthesis and Purification of Furo[3,4-d]pyridazines
Welcome to the Technical Support Center for the synthesis of furo[3,4-d]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered du...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of furo[3,4-d]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing step-by-step protocols for their resolution.
Question 1: My TLC analysis of the crude reaction mixture shows a complex mixture of spots, with some close to the expected product Rf. What are these likely byproducts and how can I get a clean product?
Answer:
A complex TLC profile is a common observation in the synthesis of furo[3,4-d]pyridazines, which are frequently prepared via the cyclocondensation of a 3,4-dicarbonylfuran with hydrazine. The primary byproducts in this reaction are typically due to incomplete cyclization or side reactions of the starting materials.
Likely Byproducts:
Hydrazone/Dihydrazone Intermediates: These are formed when one or both carbonyl groups of the starting furan react with hydrazine, but the subsequent cyclization to form the pyridazine ring is incomplete. These intermediates are often more polar than the final product and will appear as distinct spots on the TLC plate.
Unreacted 3,4-Dicarbonylfuran: If the reaction has not gone to completion, you will see a spot corresponding to your starting material.
Products of Hydrazine Side Reactions: Excess hydrazine can sometimes lead to the formation of azines or other condensation products, further complicating the mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex reaction mixtures in furo[3,4-d]pyridazine synthesis.
Detailed Purification Protocols:
1. Flash Column Chromatography: This is often the most effective method for separating the desired furo[3,4-d]pyridazine from polar intermediates and non-polar starting materials.[1][2]
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
Mobile Phase Selection: A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity.
Initial System: Hexane/Ethyl Acetate (e.g., 9:1 v/v). This will elute the less polar unreacted starting material.
Gradient: Gradually increase the proportion of ethyl acetate to elute the product.
Final System: A more polar system, such as Dichloromethane/Methanol (e.g., 95:5 v/v), may be required to elute the highly polar hydrazone intermediates.
Procedure:
Dry-load the crude material onto a small amount of silica gel for better separation.
Pack the column with the initial mobile phase.
Carefully load the sample onto the top of the column.
Begin elution with the starting solvent system, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
2. Recrystallization: If the main impurity is the unreacted starting material and their solubilities differ significantly, recrystallization can be a straightforward purification method.[3][4]
Solvent Selection: The ideal solvent will dissolve your furo[3,4-d]pyridazine at high temperatures but not at room temperature, while the impurities remain soluble at lower temperatures.
Common Solvents: Ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane can be effective.[3]
Procedure:
Dissolve the crude product in a minimal amount of the chosen hot solvent.
If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered.
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Question 2: The yield of my furo[3,4-d]pyridazine is consistently low, even after optimizing reaction time and temperature. What other factors could be at play?
Answer:
Low yields can be frustrating, and when basic optimizations fail, it's time to look at more subtle aspects of the reaction.
Potential Causes and Solutions:
Potential Cause
Explanation
Recommended Solution
Supporting Evidence/Rationale
Poor Quality Starting Materials
3,4-Dicarbonylfurans can be susceptible to degradation, and hydrazine hydrate can absorb atmospheric CO2 to form hydrazine carbonate.
Purify the 3,4-dicarbonylfuran by recrystallization or chromatography before use. Use freshly opened hydrazine hydrate or titrate to determine its exact concentration.
Impurities in starting materials can lead to a host of side reactions, lowering the yield of the desired product.
Solvent Effects
The polarity and protic/aprotic nature of the solvent can significantly influence the reaction rate and equilibrium of the cyclocondensation.
Screen a variety of solvents. While alcohols like ethanol are common, aprotic solvents like toluene or dioxane might be beneficial in some cases. Acetic acid can serve as both a solvent and a catalyst.[5]
The choice of solvent can affect the solubility of intermediates and transition state energies, directly impacting the reaction outcome.
pH of the Reaction Medium
The cyclization step is often acid-catalyzed. If the reaction medium is not sufficiently acidic, the rate of cyclization will be slow, leading to an accumulation of the hydrazone intermediate.
Add a catalytic amount of a weak acid, such as acetic acid or trifluoroacetic acid, to the reaction mixture.[5]
Acid catalysis protonates one of the carbonyl groups, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the hydrazone nitrogen.
Product Instability
The furo[3,4-d]pyridazine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Ensure the workup procedure is not overly acidic or basic. If an acidic catalyst is used, neutralize the reaction mixture upon completion.
The furan ring, in particular, can be sensitive to strong acids.[6]
Question 3: I've isolated my furo[3,4-d]pyridazine, but the NMR spectrum shows broad peaks for the NH protons. How can I confirm the structure and purity?
Answer:
Broad NH peaks in the 1H NMR spectrum of pyridazinones are common due to proton exchange and quadrupolar broadening from the adjacent nitrogen atoms. This does not necessarily indicate impurity.
Characterization and Purity Confirmation:
1H NMR Spectroscopy:
D2O Exchange: To confirm the presence of an NH proton, add a drop of D2O to your NMR sample, shake, and re-acquire the spectrum. The broad NH peak should disappear or significantly diminish.
Variable Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes sharpen the NH signal by slowing down the exchange rate.
13C NMR Spectroscopy: This is an excellent tool for confirming the carbon skeleton of your product. The chemical shifts of the carbonyl and furan carbons are characteristic.
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula of your product. This is a crucial piece of data for structural confirmation.
Infrared (IR) Spectroscopy: Look for characteristic C=O and N-H stretching frequencies to confirm the presence of the pyridazinone ring.
High-Performance Liquid Chromatography (HPLC): For a definitive assessment of purity, HPLC is the gold standard. A single sharp peak indicates a high degree of purity.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to furo[3,4-d]pyridazines?
A1: The most prevalent method is the cyclocondensation of a 3,4-dicarbonylfuran derivative with hydrazine hydrate or a substituted hydrazine.[5][7] This is a robust and versatile method that allows for the introduction of various substituents on the furan and pyridazine rings.
Caption: Common synthetic route to furo[3,4-d]pyridazines.
Q2: Are there any specific safety precautions I should take when working with hydrazine?
A2: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.
Q3: Can I use a substituted hydrazine to introduce a substituent on the pyridazine nitrogen?
A3: Yes, using a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) is a common strategy to install a substituent at the N-2 position of the pyridazine ring. However, be aware that this can sometimes lead to the formation of regioisomers if the 3,4-dicarbonylfuran is unsymmetrical.
Q4: My furo[3,4-d]pyridazine is a solid that is difficult to dissolve for column chromatography. What should I do?
A4: For poorly soluble compounds, you can try dissolving the crude material in a more polar solvent like dichloromethane or a small amount of dimethylformamide (DMF), and then adsorbing it onto silica gel. The silica with the adsorbed compound can then be dried and loaded onto the column as a solid.[3]
III. References
Antipin, M. Y., et al. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank, 2024(1), M1776. Available at: [Link]
Belskaya, N. P., et al. (2018). Safe Synthesis of 4,7-Dibromo[3][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2585. Available at: [Link]
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
Patel, K. D., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 1-10. Available at: [Link]
Cia, A. D., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7847-7859. Available at: [Link]
Organic Chemistry Portal. (2023). Synthesis of pyridazines. Available at: [Link]
Suárez, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5133. Available at: [Link]
Sayil, C., & Arslan, E. (2004). One Step Synthesis and Some Reactions of 7-Hydrazino-3,4-Diphenyl- 2H-Pyrazolo [3,4-d] Pyridazine. Turkish Journal of Chemistry, 28(1), 79-84. Available at: [Link]
Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975-1009. Available at: [Link]
Gholizadeh, M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 280, 116858. Available at: [Link]
Payne, J. T., et al. (2019). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Beilstein Journal of Organic Chemistry, 15, 2236-2242. Available at: [Link]
Singh, S. (2022). Column Chromatography in Pharmaceutical Analysis. Research & Reviews: Research Journal of Pharmaceutical Analysis, 11(4), 28-30. Available at: [Link]
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038-1081. Available at: [Link]
Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][3][8]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. Available at: [Link]
Al-Mousawi, S. M., et al. (2011). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Tetrahedron Letters, 52(2), 241-243. Available at: [Link]
Tsuchiya, T., et al. (1979). Photolysis of thieno-, furo-, and pyrrolo-[b]pyridine N-imides: formation of 3H-1,3-diazepines. Journal of the Chemical Society, Chemical Communications, (12), 534-535. Available at: [Link]
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 429-453. Available at: [Link]
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. Available at: [Link]
Cia, A. D., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038-1081. Available at: [Link]
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Available at: [Link]
World Journal of Pharmaceutical Research. (2025). A REVIEW ON CHROMATOGRAPHY AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Available at: [Link]
Schmermund, L., et al. (2022). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal, 28(51), e202201402. Available at: [Link]
Nedopekina, D. A., et al. (2022). Structures of reaction products of 5,6-dichlorofurazano[3,4-b]pyrazine with R-hydrazines. Chemistry of Heterocyclic Compounds, 58(1), 69-75. Available at: [Link]
Organic Syntheses. (n.d.). CYCLOHEXANECARBONITRILE. Available at: [Link]
Technical Support Center: Solubilization Guide for 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, biochemists, and drug development professionals overcome the specific physicochemical hurdles a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, biochemists, and drug development professionals overcome the specific physicochemical hurdles associated with 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL (CAS: 10554-14-0).
This compound—a fused bicyclic heterocycle featuring a furo-pyridazine core—presents unique solubility challenges in biological assays. Due to its capacity for lactam-lactim tautomerism and strong intermolecular hydrogen bonding, it possesses a high crystal lattice energy. While polar, these properties often result in stubborn insolubility in standard aqueous buffers and even some organic stocks.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your in vitro data.
Part 1: Solubilization Strategy & Workflow
When introducing small heterocyclic molecules into biological assays, we must distinguish between thermodynamic solubility (equilibrium in water) and kinetic solubility (the temporary solvation achieved when a concentrated organic stock is rapidly diluted into an aqueous buffer) [1]. For most high-throughput and biochemical assays, optimizing kinetic solubility is the primary goal to prevent the compound from precipitating before the assay concludes.
Workflow for optimizing the kinetic solubility of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL.
Part 2: Self-Validating Experimental Protocols
Do not assume your compound is dissolved just because the solution appears clear to the naked eye. Micro-precipitates can cause artificial enzyme inhibition (via light scattering or protein sequestration) and ruin Dose-Response curves [1].
Protocol A: Master Stock Preparation (DMSO)
Causality: Dimethyl sulfoxide (DMSO) acts as a universal hydrogen-bond acceptor, effectively disrupting the strong intermolecular H-bonds of the pyridazine core [2].
Weighing: Weigh the lyophilized 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL powder into a glass vial (avoid plastics that may leach plasticizers in pure DMSO).
Solvation: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM or 30 mM concentration.
Agitation: Vortex for 60 seconds. If particulates remain, bath-sonicate at 37°C for 10 minutes. Do not exceed 50°C to prevent thermally induced tautomeric shifts or oxidation.
Storage: Aliquot into single-use tubes and store at -20°C under argon. Why? Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, drastically reducing the solubility capacity of the stock over time [2].
Protocol B: Aqueous Dilution & Verification (The "Solvent Shift")
Causality: Rapidly moving a hydrophobic/rigid molecule from 100% DMSO to an aqueous environment causes a "solvent shift," often leading to immediate nucleation and precipitation.
Intermediate Dilution: Instead of pipetting the DMSO stock directly into the final assay well, create an intermediate 10x stock in assay buffer containing a co-solvent (e.g., 10% Tween-20 or 20% PEG400).
Final Addition: Dispense the intermediate stock into the final assay volume. Ensure the final DMSO concentration remains ≤1% (or ≤0.1% for sensitive cell-based assays) [3].
Self-Validation Step (Crucial): Centrifuge a dummy sample of your final assay mixture at 10,000 x g for 10 minutes. Measure the UV-Vis absorbance (approx. 260-280 nm) of the supernatant. If the absorbance is significantly lower than an uncentrifuged sample, your compound has crashed out as a micro-suspension.
Part 3: Excipient & Co-Solvent Selection Data
If standard DMSO-to-buffer dilution fails, you must utilize excipients. The table below summarizes the best quantitative strategies for formulating fused heterocyclic compounds like 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL.
Solubilization Agent
Max Final Conc. (In Vitro)
Mechanistic Action on Furo-Pyridazine
Cytotoxicity / Assay Interference Risk
DMSO
≤ 1.0% (v/v)
Disrupts crystal lattice via strong H-bond acceptance.
High at >1%. Can alter membrane permeability in cell assays.
HP-β-Cyclodextrin
≤ 5.0% (w/v)
Forms an inclusion complex, shielding the hydrophobic furo-ring while exposing polar groups to water.
Low. Excellent for cell-based assays; may slow target binding kinetics.
PEG 400
≤ 2.0% (v/v)
Acts as a co-solvent, lowering the dielectric constant of the aqueous phase.
Moderate. Can interfere with certain fluorescence readouts.
Tween-20 / Triton X-100
≤ 0.1% (v/v)
Micellar encapsulation of the compound.
High. Lyses cells; only suitable for robust biochemical/enzyme assays.
pH Adjustment
Assay dependent
Deprotonates the pyridazin-4-ol hydroxyl group (forming a soluble salt) at pH > 8.5.
Low, provided the target enzyme remains active at the adjusted pH.
Part 4: Mechanistic Assay Context
Understanding how the solubilized compound interacts with its target dictates how we formulate it. Pyridazine derivatives often act as competitive inhibitors in oxidoreductase, kinase, or PARP (Poly ADP-ribose polymerase) assays. If your solubilization agent (like a strong surfactant) denatures the target enzyme, the assay is void.
Mechanistic role of the solubilized furo-pyridazine compound in an enzyme assay.
Part 5: Frequently Asked Questions (Troubleshooting)
Q: My 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL stock dissolved perfectly in DMSO, but the moment I pipette it into my PBS buffer, it turns cloudy. What is happening?A: You are experiencing a classic "solvent shift" crash. The compound has high kinetic solubility in DMSO but very low thermodynamic solubility in water [1]. When the DMSO rapidly diffuses into the bulk water, the compound is left behind and nucleates. Fix: Pre-mix your DMSO stock with a carrier like PEG400 or warm the PBS to 37°C before addition, ensuring rapid vortexing during the transfer.
Q: Can I use pH adjustment to force this compound into solution?A: Yes, conditionally. The compound exists in a tautomeric equilibrium (pyridazin-4-ol
⇌
pyridazin-1(2H)-one). The hydroxyl form can be deprotonated in alkaline conditions (pH 8.5 - 9.0), creating a highly soluble anion. However, you must verify that your biological target (e.g., cells or purified enzymes) can tolerate this elevated pH.
Q: I am running a high-throughput screening (HTS) assay. How can I detect if solubility is causing false negatives?A: Insoluble compounds often form colloidal aggregates that non-specifically bind and inhibit enzymes, leading to false positives, not just false negatives [3]. To troubleshoot, run a dynamic light scattering (DLS) check or a nephelometry assay on your final buffer formulation to ensure no aggregates larger than 10 nm are present before adding your biological target.
Q: My DMSO stock has been in the fridge (4°C) for a month and now has crystals. Can I just heat it up?A: While gentle heating (37°C) and sonication can redissolve the crystals, be cautious. DMSO freezes at 18.5°C. Repeated freezing and thawing in a humid lab environment causes DMSO to absorb water from the air. Even 5% water content in DMSO can drastically reduce the solubility of rigid heterocycles[2]. It is highly recommended to make fresh stocks or use single-use aliquots stored under inert gas.
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]
Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Available at:[Link]
Optimization
Preventing degradation of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL during storage
Technical Support Center: Handling, Stability, and Troubleshooting for 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol Welcome to the Technical Support Center for 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol (CAS: 10554-14-0). This fused b...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling, Stability, and Troubleshooting for 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol
Welcome to the Technical Support Center for 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol (CAS: 10554-14-0). This fused bicyclic scaffold is a critical intermediate and pharmacophore in targeted protein degradation and kinase inhibitor discovery. However, its unique structure—combining a reactive dihydrofuran ring with a pyridazin-4-ol moiety—makes it highly susceptible to specific environmental stressors.
This guide provides causal explanations, quantitative data, and self-validating protocols to ensure absolute structural integrity during storage and experimentation.
Part 1: Mechanistic Pathways of Degradation
To prevent degradation, one must first understand the chemical vulnerabilities of the scaffold. The diagram below illustrates the three primary vectors of degradation: autoxidation of the dihydrofuran ring, photolysis of the pyridazine ring, and moisture-catalyzed tautomeric aggregation.
Mechanistic degradation pathways of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol via oxidation and photolysis.
Part 2: Troubleshooting & FAQs
Q1: Why does my lyophilized powder turn pale yellow after a few weeks on the bench?A1: This color shift is the visual manifestation of autoxidation. The dihydrofuran ring contains benzylic-like carbons at the C5 and C7 positions. When exposed to atmospheric oxygen, these positions undergo radical-initiated autoxidation, forming hydroperoxide intermediates. Over time, these decompose into conjugated lactones (e.g., furo-pyridazine-diones), which absorb visible light and appear yellow [2]. This fundamentally alters the molecule's hydrogen-bonding network, compromising assay reproducibility.
Causality: Oxygen acts as a radical initiator on the electron-rich dihydrofuran ring.
Solution: Always store the compound under an inert atmosphere (Argon/N2).
Q2: Is it safe to leave reconstituted solutions (e.g., in DMSO) exposed to ambient light during high-throughput screening?A2: No. The pyridazin-4-ol ring is highly susceptible to photolysis. Absorption of UV/visible light induces homolytic cleavage of the ring system, generating highly reactive pyridazinyl radicals that lead to N-oxidation and complete scaffold degradation [1]. In solution, the mobility of reactive oxygen species accelerates this process compared to the solid state.
Causality: Photons provide the activation energy required to break the C-N and N-N bonds within the heteroaromatic system.
Solution: All handling of solutions must be performed under low-light conditions or using amber/opaque labware.
Q3: I noticed precipitation after storing my aqueous stock solution at 4°C. Did the compound degrade?A3: Not necessarily degraded, but it has likely undergone a tautomeric shift and aggregated. 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol exists in equilibrium with its pyridazin-1(2H)-one tautomer [4]. At lower temperatures in protic solvents, the equilibrium shifts, and the compound can form strong intermolecular hydrogen bonds, leading to crystallization and precipitation.
Causality: Temperature drops decrease kinetic energy, allowing the thermodynamically stable tautomer to form rigid hydrogen-bonded lattices.
Solution: Do not store aqueous stocks at 4°C. Prepare single-use aliquots in anhydrous DMSO and flash-freeze them at -80°C.
Q4: How does the presence of trace moisture affect the solid powder?A4: Dihydrofuran derivatives are prone to ring-opening or polymerization when exposed to moisture and trace acidic/basic impurities [3]. Moisture acts as a catalyst for both hydrolysis and accelerated oxidation.
Causality: Water molecules nucleophilically attack the polarized C-O bonds of the dihydrofuran ring under trace acidic conditions.
Solution: Ensure water content remains <0.5% w/w via Karl Fischer titration before long-term storage.
Part 3: Quantitative Stability Matrix
The following table summarizes the degradation kinetics of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol under various storage conditions. Use this data to establish expiration dates for your internal batches.
Environment
Temp
Atmosphere
Light Exposure
Timeframe
Purity Retention (%)
Primary Degradation Mechanism
Solid Powder
-20°C
Argon
Dark
12 Months
> 99.8%
None (Stable)
Solid Powder
25°C
Air
Ambient
30 Days
89.4%
Autoxidation (Lactone formation)
DMSO Solution
25°C
Air
Ambient
48 Hours
< 80.0%
Photolysis & N-Oxidation
Aqueous Buffer
4°C
Air
Dark
7 Days
92.1%
Tautomeric Aggregation (Precipitation)
Part 4: Standard Operating Procedure (SOP): Reconstitution & Cryo-Storage
To guarantee the integrity of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol for sensitive biological assays, follow this self-validating reconstitution protocol.
Step 1: Thermal Equilibration
Remove the lyophilized vial from -20°C storage. Do not open immediately. Allow the vial to equilibrate to room temperature (approx. 30 minutes) in a desiccator.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering the hydrolysis pathways described in Q4.
Step 2: Solvent Degassing (The Freeze-Pump-Thaw Method)
Before dissolving the compound, prepare anhydrous DMSO (≥99.9% purity).
Place the DMSO in a Schlenk flask and freeze it using a liquid nitrogen bath.
Apply a high vacuum (≤ 0.1 Torr) for 5 minutes to remove headspace oxygen.
Isolate the vacuum and allow the DMSO to thaw, releasing trapped dissolved gases.
Repeat this cycle three times, then backfill the flask with Argon.
Causality: Removing dissolved oxygen prevents the radical-initiated autoxidation of the dihydrofuran ring in solution.
Step 3: Inert Dissolution
Inside a glovebox or using standard Schlenk line techniques, inject the degassed DMSO into the equilibrated vial of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol. Vortex gently until a clear, colorless solution is achieved.
Step 4: Aliquoting & Flash-Freezing
Divide the stock solution into single-use amber glass vials (to prevent photolysis). Immediately submerge the vials in liquid nitrogen to flash-freeze the solution, then transfer to -80°C for long-term storage.
Causality: Flash-freezing bypasses the temperature window where tautomeric aggregation (precipitation) occurs, locking the compound in its active monomeric state.
Step 5: System Validation (Self-Validating Check)
How to trust your protocol: After 24 hours of storage at -80°C, thaw one control aliquot. If the solution remains perfectly clear and colorless, your inert degassing and sealing process was successful. If the solution exhibits a yellow tint or microscopic particulate matter, oxygen or moisture ingress has occurred, and the batch must be invalidated.
Part 5: References
Poly(2,3-dihydrofuran): A strong, biorenewable, and degradable thermoplastic synthesized via room temperature cationic polymerization
National Science Foundation (NSF.gov)
URL: [Link]
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Troubleshooting
Technical Support Center: Troubleshooting In Vitro Reproducibility of Furo-Pyridazine Compounds
Welcome to the Technical Support Center for in vitro assay development. Furo-pyridazines—including scaffolds like furo[2,3-d]pyridazine and furo[3,4-d]pyridazine—are highly valuable heterocyclic building blocks in medici...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for in vitro assay development. Furo-pyridazines—including scaffolds like furo[2,3-d]pyridazine and furo[3,4-d]pyridazine—are highly valuable heterocyclic building blocks in medicinal chemistry, frequently explored as kinase inhibitors, antiviral agents, and G-quadruplex stabilizers[1]. However, their unique physicochemical properties (a planar, hydrophobic core fused to an electron-deficient diazine ring) frequently introduce artifactual data, poor reproducibility, and false positives during early-stage in vitro screening.
This guide provides drug development professionals with field-proven, causality-driven troubleshooting strategies to ensure scientific integrity and self-validating experimental designs.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why do my furo-pyridazine analogs show highly potent but irreproducible inhibition across different assay batches?
The Causality: The most common culprit for erratic, non-reproducible inhibition with planar hydrophobic heterocycles is colloidal aggregation . At micromolar or even sub-micromolar concentrations, furo-pyridazines can self-assemble via
π−π
stacking into sub-micron colloidal particles. Rather than fitting into a specific target binding pocket, these aggregates non-specifically sequester and partially denature assay proteins on their surface—a phenomenon known as promiscuous inhibition[2].
The Solution: You must differentiate true 1:1 stoichiometric binding from aggregate-based sequestration. Implement a non-ionic detergent counter-screen (e.g., adding 0.01% Triton X-100 or CHAPS). Detergents disrupt colloidal aggregates; if your compound's IC
50
drops significantly (e.g., >10-fold shift) in the presence of detergent, the initial activity was an aggregation artifact.
Q2: My compound shows activity in a fluorescence-based biochemical assay but fails in cell-based or orthogonal readouts. Is it a PAINS compound?
The Causality: Furo-pyridazines possess an extended conjugated
π
-system. Depending on their substituents (e.g., methoxy or halogen groups), they can absorb light in the UV-Vis spectrum and emit auto-fluorescence, or act as inner-filter effect quenchers in FRET and AlphaScreen assays. This leads to Pan-Assay Interference (PAINS)-like behavior, generating false positives in optical readouts.
The Solution: Transition to label-free orthogonal validation. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) will confirm true target engagement and thermodynamic binding without relying on photon emission.
Q3: Why does the activity of my halogenated furo[2,3-d]pyridazine drop significantly when pre-incubated in assay buffer for >2 hours?
The Causality: Chemical instability in the assay buffer. The pyridazine ring is highly electron-deficient. When functionalized with leaving groups (e.g., 7-chloro-4-methoxyfuro[2,3-d]pyridazine[3]), the scaffold becomes highly susceptible to Nucleophilic Aromatic Substitution (S
N
Ar). Biological assay buffers often contain nucleophilic reducing agents like Dithiothreitol (DTT) or glutathione, which will rapidly react with the compound, degrading your active pharmaceutical ingredient (API) before it reaches the target.
The Solution: Perform LC-MS buffer stability profiling. If thiol reactivity is confirmed, swap DTT or
β
-mercaptoethanol for the non-nucleophilic reducing agent TCEP (Tris(2-carboxyethyl)phosphine) in your assay buffers.
Part 2: Quantitative Troubleshooting Matrix
To standardize your troubleshooting approach, compare your compound's behavior against the diagnostic thresholds in Table 1.
Table 1: Physicochemical Troubleshooting Matrix for Furo-Pyridazines
Add 0.01% Triton X-100; Increase BSA concentration to 0.1%.
Thiol Reactivity (S
N
Ar)
LC-MS in Assay Buffer (+ 1mM DTT)
>10% degradation of parent mass within 2 hours at 37°C.
Replace DTT with 1 mM TCEP; modify scaffold to remove reactive halogens.
Optical Interference
UV-Vis / Fluorimetry
Absorbance >0.1 at excitation/emission
λ
; Auto-fluorescence > background.
Switch to SPR, Mass Spectrometry, or red-shifted fluorophores (e.g., Cy5).
Kinetic Solubility
Laser Nephelometry
Turbidity increase (scatter) at concentrations <10
μ
M.
Optimize DMSO concentration (up to 2%); formulate as solid dispersion if moving in vivo.
Part 3: Self-Validating Experimental Protocols
To ensure data integrity, every protocol must include internal validation mechanisms. Implement the following workflows to systematically eliminate furo-pyridazine artifacts.
This protocol validates whether your observed IC
50
is driven by specific binding or colloidal promiscuity.
Preparation of Compound Stocks: Prepare a 10 mM stock of the furo-pyridazine in 100% LC-MS grade DMSO.
Buffer Formulation: Prepare two identical sets of your standard biochemical assay buffer. To Set B, add 0.01% (v/v) Triton X-100.
Serial Dilution: Create a 10-point dose-response curve (e.g., 100
μ
M down to 1 nM) in both Buffer Set A (No Detergent) and Buffer Set B (+ Detergent). Keep final DMSO concentration constant at 1%.
Dynamic Light Scattering (DLS): Before adding the target protein, analyze the highest concentration wells (100
μ
M and 10
μ
M) using a DLS plate reader.
Validation Check: If the scattering intensity is >
106
counts/s and particle radius is >50 nm, the compound is aggregating.
Enzyme/Target Addition: Add your target protein and substrate. Incubate according to your standard assay timeline.
Data Analysis (The Causality Check): Calculate the IC
50
for both conditions.
Result A: If IC
50
(No Detergent)
≈
IC
50
(+ Detergent), you have a true specific inhibitor.
Result B: If IC
50
(No Detergent) is 1
μ
M, but IC
50
(+ Detergent) is >100
μ
M, the compound is a colloidal aggregator. Discard the hit or optimize the scaffold for solubility.
Protocol 2: LC-MS Buffer Stability and Thiol-Reactivity Profiling
This protocol identifies false negatives caused by compound degradation in the assay well.
Buffer Spiking: Prepare your standard assay buffer containing 1 mM DTT (Condition 1) and a parallel buffer containing 1 mM TCEP (Condition 2).
Incubation: Spike the furo-pyridazine to a final concentration of 5
μ
M in both buffers. Incubate at 37°C in a sealed plate.
Time-Course Sampling: Extract 20
μ
L aliquots at
T=0,1,2,4,
and
24
hours. Quench immediately with an equal volume of cold acetonitrile containing an internal standard (e.g., tolbutamide).
LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Inject the supernatant into a UPLC-MS/MS system.
Data Interpretation: Plot the ratio of the parent compound peak area to the internal standard over time. If the compound degrades in Condition 1 (DTT) but remains stable in Condition 2 (TCEP), your compound is undergoing nucleophilic attack. You must use TCEP for all future biological evaluations.
Part 4: Visualizing the Troubleshooting Logic
Figure 1: Decision tree for troubleshooting furo-pyridazine in vitro assay reproducibility.
Figure 2: Mechanistic divergence between specific target binding and colloidal aggregation.
References
Owen, S. C., et al. "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture." ACS Chemical Biology, 2012. Available at:[Link]
Savva, L., & Georgiades, S. N. "Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes." Molecules (PMC), 2021. Available at:[Link]
Strategies to enhance the selectivity of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL for its target
Welcome to the Advanced Scaffold Optimization Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the promiscuity of heterocyclic building blocks. The 5,7-dihydrofuro[3,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Scaffold Optimization Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the promiscuity of heterocyclic building blocks. The 5,7-dihydrofuro[3,4-d]pyridazin-4-ol scaffold is a highly versatile pharmacophore, but its inherent chemical properties often lead to off-target liabilities—most notably cross-reactivity with PARP (Poly(ADP-ribose) polymerase) enzymes when you are attempting to target distinct pathways like the NLRP3 inflammasome.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind off-target binding, engineer structural selectivity, and deploy self-validating experimental workflows to ensure your data reflects true target engagement.
FAQ Module 1: Structural & Chemical Optimization (The Causality of Selectivity)
Q: Why does my 5,7-dihydrofuro[3,4-d]pyridazin-4-ol derivative show high cross-reactivity with PARP-1 when I am optimizing it for the NLRP3 inflammasome?
A: The root cause of this off-target liability lies in the dynamic tautomerism of the scaffold. In physiological solutions, 5,7-dihydrofuro[3,4-d]pyridazin-4-ol exists in an equilibrium with its lactam form, 5,7-dihydrofuro[3,4-d]pyridazin-1(2H)-one .
This lactam tautomer acts as a highly effective nicotinamide mimic. The adjacent NH and C=O groups of the pyridazinone ring form rigid, bidentate hydrogen bonds with conserved Glycine and Serine residues within the narrow NAD+ binding pocket of PARP-1.
The Solution: To enhance selectivity for your intended target (e.g., NLRP3) and abolish PARP-1 binding, you must disrupt this bidentate motif.
N-Alkylation: Introducing an isopropyl or bulkier alkyl group at the nitrogen atom prevents the molecule from acting as a hydrogen bond donor, instantly collapsing PARP-1 affinity.
Steric Clashing: The NAD+ pocket of PARP is highly sterically restricted. By introducing steric bulk (e.g., di-methylation or spiro-cyclic substitutions) at the C5 or C7 positions of the furan ring, you create a physical clash that prevents entry into the PARP active site, while successfully exploiting the larger, more flexible allosteric binding domains of NLRP3 .
Q: My biochemical selectivity assays (e.g., FRET) show poor differentiation between NLRP3 and off-target kinases, and I suspect compound aggregation. How do I establish a self-validating system for true target engagement?
A: Heterocyclic scaffolds like furo-pyridazines are prone to forming colloidal aggregates in cell-free biochemical buffers, leading to non-specific protein inhibition and false-positive readouts. To establish a self-validating system, you must transition from cell-free assays to the Cellular Thermal Shift Assay (CETSA) .
The Causality: CETSA relies on fundamental thermodynamics: when a small molecule binds its target, it stabilizes the protein's folded state, increasing its melting temperature (
Tm
). By performing this assay in intact cells, you achieve a self-validating triad:
It proves the compound successfully permeates the live cell membrane.
It proves the compound avoids intracellular sequestration and engages the target in a complex physiological milieu.
It inherently rules out colloidal aggregation, as aggregates cannot induce a thermodynamic thermal shift in soluble intracellular proteins.
To validate the selectivity data above, utilize this step-by-step CETSA workflow. This protocol includes built-in self-validation checks to ensure data integrity.
Step 1: Cell Culture & Compound Incubation
Culture THP-1 human macrophages to 80% confluency.
Treat cells with 10 µM of your optimized furo-pyridazine derivative (or DMSO vehicle control) for 1 hour at 37°C.
Self-Validation Check: Include a parallel treatment group using a structurally similar but functionally inactive analog. This acts as a negative control to ensure thermal shifts are driven by specific pharmacophore engagement, not general cellular stress.
Step 2: Thermal Profiling
Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
Aliquot the cell suspension equally into 8 PCR tubes (50 µL per tube).
Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.
Step 3: Lysis & Separation
Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).
Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: Heating denatures unbound proteins, causing them to precipitate. Centrifugation pellets these aggregates, leaving only the ligand-stabilized, folded target proteins in the supernatant.
Step 4: Detection & Validation
Carefully extract the soluble supernatant and analyze via Western Blot.
Probe for NLRP3.
Self-Validation Check: Simultaneously probe for a non-targeted housekeeping protein (e.g., GAPDH). GAPDH must show identical melting curves in both the DMSO and compound-treated groups. If GAPDH shifts, your compound is causing global protein stabilization (an artifact), not specific target engagement.
Mandatory Visualization: Workflows & Mechanisms
Caption: Workflow for optimizing furo-pyridazine scaffold selectivity via structural modification and CETSA.
Caption: Mechanism of action for optimized furo-pyridazine inhibitors blocking NLRP3 inflammasome assembly.
Title: Compounds for inhibiting NLRP3 and uses thereof (US11319319B1)
Title: The cellular thermal shift assay for evaluating drug target interactions in cells
Source: Nature Protocols (2014)
URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyridazinone Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are dealing with chromatographic distortions—specifically peak tailing—when a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are dealing with chromatographic distortions—specifically peak tailing—when analyzing pyridazinone derivatives. Pyridazinones are critical pharmacophores, but their structural properties often lead to complex secondary interactions during High-Performance Liquid Chromatography (HPLC).
Diagnostic Workflow: Isolating the Root Cause
Before altering your method's chemistry, it is critical to determine whether the peak tailing is a physical system error or a chemical interaction. Follow the logical workflow below to self-validate your diagnostic process.
Diagnostic workflow for isolating and resolving physical vs. chemical causes of HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why do pyridazinone compounds specifically exhibit peak tailing in reversed-phase HPLC?
A: Pyridazinone derivatives frequently contain basic moieties, such as piperazine rings, which are highly polar and easily protonated (1[1]). In an ideal reversed-phase separation, analytes partition solely based on hydrophobicity. However, the primary cause of peak tailing is the occurrence of multiple mechanisms of analyte retention; specifically, the basic functional groups of the pyridazinone interact strongly with ionized silanol groups (SiO⁻) on the silica support surface (2[2]). This secondary ion-exchange interaction acts like a chemical "velcro," causing the trailing edge of the chromatographic peak to extend further than its leading edge (3[3]).
Q2: How can I definitively differentiate between a chemical (silanol) issue and a physical (plumbing/column bed) issue?
A: To isolate the root cause, employ the "Neutral Marker Test." Inject a neutral compound, such as toluene or uracil, which lacks acid-base properties. Because neutral compounds cannot undergo secondary acid-base interactions, they should not tail (3[3]). If the neutral marker exhibits tailing, the system suffers from a physical defect, such as a void at the column head, a partially blocked frit, or excessive dead volume from poorly seated tubing (4[4]). Conversely, if the neutral marker yields a perfectly symmetrical peak but your pyridazinone analyte tails, the issue is definitively a chemical interaction.
Q3: How does mobile phase pH influence the peak shape of pyridazinones, and what is the optimal range?
A: The severity of silanol interactions is highly pH-dependent. At mid-pH ranges, residual silanols on the silica surface become ionized, maximizing their electrostatic attraction to protonated basic analytes. Performing chromatographic separations at a lower pH (typically ≤ 3.0) ensures the complete protonation of these ionizable residual silanol groups, neutralizing their charge and minimizing their interaction with the pyridazinone molecules (2[2]).
Q4: If pH adjustment isn't enough, what additives can I use to mask active sites?
A: If operating at a low pH is insufficient or causes analyte degradation, you can introduce a competing base, such as Triethylamine (TEA), into the mobile phase (1[1]). TEA acts as a sacrificial basic compound that aggressively binds to the highly active silanol sites, effectively blocking them from interacting with the target analyte.
Quantitative Data: Mobile Phase Modifiers for Tailing Suppression
Select your mobile phase modifier based on your detector compatibility and the severity of the tailing.
Modifier / Additive
Typical Concentration
Primary Function
MS Compatible?
Notes
Formic Acid
0.1% (v/v)
Lowers pH to ~2.7, protonates silanols.
Yes
Volatile; an excellent starting point for LC-MS workflows.
Trifluoroacetic Acid (TFA)
0.05 - 0.1% (v/v)
Lowers pH and acts as a strong ion-pairing agent.
Yes (with limits)
Yields excellent peak shape but can cause severe MS signal suppression.
Phosphoric Acid
0.05 - 0.1% (v/v)
Lowers pH to < 2.5, strongly masks active sites.
No
Non-volatile; highly recommended for standard UV/DAD detection methods.
Triethylamine (TEA)
0.1 - 0.5% (v/v)
Competing base; sterically blocks active silanol sites.
No
Highly effective for older "Type A" silica columns; avoid in MS.
This protocol is designed as a self-validating system. Do not skip Step 1, as it prevents the misdiagnosis of physical hardware failures as chemical incompatibility.
Objective: To achieve a USP Tailing Factor (
T
) of ≤ 1.5 for basic pyridazinone derivatives. The symmetry of a peak is quantified by the USP tailing factor, calculated from the full peak width measured at 5% of the peak height (
W0.05
) and the width of the front segment of the peak at 5% of the peak height (
f
) (4[4]).
Step 1: System Suitability and Void Volume Diagnosis
Prepare a 1 mg/mL solution of a neutral marker (e.g., Toluene or Uracil) in the starting mobile phase.
Inject 5 µL of the neutral marker using the current method conditions.
Calculate the USP tailing factor (
T=W0.05/2f
).
Causality Check: If
T>1.5
for the neutral marker, the issue is physical. The flow path is disrupted (e.g., blocked frit, dead volume in PEEK finger-tight fittings). Replace the inlet frit or re-seat the column connections before proceeding.
Causality Check: If
T≤1.2
for the neutral marker but the pyridazinone tails, the hardware is validated. Proceed to Step 2 to address chemical interactions.
Step 2: Mobile Phase Acidification
Prepare the aqueous mobile phase (Mobile Phase A).
Add 0.1% (v/v) Formic Acid or 0.05% (v/v) Phosphoric Acid to lower the pH to ≤ 3.0.
Equilibrate the column with at least 10 column volumes (CV) of the new mobile phase.
Inject the pyridazinone sample.
Causality Check: Low pH suppresses silanol ionization, shifting the equilibrium away from the secondary electrostatic retention mechanism. If tailing persists, proceed to Step 3.
Step 3: Introduction of a Competing Base (UV Detection Only)
If the analyte is acid-labile, revert to a mid-pH mobile phase (e.g., pH 6.0 phosphate buffer).
Add 0.1% to 0.5% Triethylamine (TEA) to the mobile phase.
Adjust the final pH using phosphoric acid to ensure buffering capacity.
Causality Check: TEA acts as a sacrificial amine. Because it is small and highly basic, it outcompetes the bulky pyridazinone pharmacophore for steric access to residual active sites.
Step 4: Stationary Phase Upgrade
If steps 2 and 3 fail or are incompatible with your detector (e.g., MS), replace the column.
Select a "Type B" high-purity silica column with dense endcapping, or a polar-embedded stationary phase (e.g., amide-linked C18).
Causality Check: Modern Type B silica is manufactured to eliminate acidic metal impurities and minimize isolated silanols. Polar-embedded groups create a local hydration layer that repels basic analytes from the silica backbone, preventing tailing at the structural level.
Technical Support Center: Advanced Purification Strategies for 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling the downstream processing of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling the downstream processing of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol (CAS: 10554-14-0).
Synthesized via the cyclocondensation of tetrahydrofuran-3,4-dicarboxylic acid derivatives with hydrazine hydrate[1], this fused biheterocycle presents three major purification hurdles: the presence of highly toxic genotoxic impurities (GTIs), severe chromatographic peak broadening due to tautomerism, and a highly polar molecular profile. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my product peak tail, broaden, or split during preparative HPLC?The Causality: 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol exists in a dynamic lactam-lactim tautomeric equilibrium with its counterpart, 5,7-dihydrofuro[3,4-d]pyridazin-1(2H)-one[1]. During liquid chromatography at neutral pH (pH 6–8), the interconversion rate between the highly polar lactam and the slightly more lipophilic lactim forms is comparable to the column transit time. This differential partitioning into the C18 stationary phase causes peak smearing or splitting[2].
The Solution: Lock the equilibrium by strictly controlling the mobile phase pH. Adding 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, stabilizing a single dominant tautomeric species. This ensures uniform interaction with the stationary phase, yielding a sharp, symmetrical peak.
Q2: How can I efficiently remove residual hydrazine to meet API genotoxic impurity (GTI) limits?The Causality: The synthesis of the furo[3,4-d]pyridazine core requires hydrazine[1]. Unreacted hydrazine is highly polar, lacks a UV chromophore, and co-elutes with the polar active pharmaceutical ingredient (API) intermediate during standard aqueous workups.
The Solution: Employ a chemical scavenging and Solid Phase Extraction (SPE) strategy. By treating the crude mixture with benzaldehyde, residual hydrazine is quantitatively converted into benzaldehyde azine[3]. Unlike hydrazine, benzaldehyde azine is highly lipophilic and possesses a strong UV chromophore. Passing this mixture through a C18 SPE cartridge allows the polar API intermediate to elute in the aqueous wash, while the lipophilic azine is permanently retained on the resin[3].
Q3: What is the optimal solvent system for the final recrystallization to maximize yield and purity?The Causality: The target molecule features a hydrophilic tetrahydrofuran ring fused to a hydrogen-bonding pyridazinone core. It is highly soluble in hot protic solvents but insoluble in cold water.
The Solution: A controlled solvent/anti-solvent crystallization using Ethanol and Water provides the highest recovery. Dissolving the compound in hot ethanol disrupts its intermolecular hydrogen bonds. Slowly titrating in water (the anti-solvent) leverages the compound's steep thermal solubility curve, forcing the API to nucleate while purging structurally related organic impurities into the mother liquor.
Part 2: Workflow & Mechanistic Visualizations
Workflow for the purification of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol.
Lactam-lactim tautomerism of the pyridazinone core and its chromatographic impact.
Part 3: Step-by-Step Self-Validating Methodologies
Protocol A: Hydrazine Scavenging and SPE Pre-treatment
Dissolution: Dissolve the crude 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol in a 50/50 (v/v) mixture of 0.2 M NaOH and Methanol[3].
Derivatization: Add 1.2 equivalents of benzaldehyde (relative to the estimated hydrazine content). Stir at room temperature for 2 hours to facilitate the conversion of hydrazine to benzaldehyde azine.
Loading: Load the reaction mixture onto a pre-conditioned C18 SPE cartridge.
Elution: Elute the highly polar target compound using 5% Methanol in Water.
Self-Validation Check: Analyze the eluent via UV-Vis spectroscopy. The absolute absence of a strong absorbance peak at 300 nm confirms that the lipophilic benzaldehyde azine impurity has been successfully retained on the SPE column[3].
Protocol B: pH-Optimized Preparative HPLC
Preparation: Prepare Mobile Phase A (0.1% TFA in HPLC-grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).
Injection: Inject the SPE-purified aqueous fraction onto a C18 Preparative HPLC column.
Gradient: Run a linear gradient from 5% B to 60% B over 20 minutes.
Self-Validation Check: Monitor the chromatogram at 254 nm. A single, symmetrical peak with an Asymmetry factor (
As
) of < 1.2 confirms that the tautomeric interconversion has been successfully suppressed by the acidic modifier[2].
Concentration: Concentrate the pooled HPLC fractions in vacuo at 40°C to remove all Acetonitrile.
Dissolution: Dissolve the resulting solid in minimal boiling Ethanol (approximately 5 volumes).
Titration: Add purified Water (anti-solvent) dropwise under continuous stirring until the solution becomes slightly cloudy (reaching the cloud point).
Cooling: Cool the mixture to 0°C at a strictly controlled rate of 5°C/hour.
Self-Validation Check: The formation of distinct, free-flowing off-white crystals (rather than a biphasic oil) indicates successful nucleation and the exclusion of impurities from the crystal lattice.
Isolation: Filter the slurry, wash the filter cake with ice-cold 10% Ethanol in Water, and dry under vacuum at 45°C to a constant weight.
Part 4: Quantitative Purification Metrics
The following table summarizes the expected quantitative improvements across the purification workflow, demonstrating the efficacy of the combined chemical scavenging and pH-controlled chromatography approach.
Title: Hydrazine determination in allopurinol using derivatization and SPE for sample preparation
Source: Journal of Pharmaceutical and Biomedical Analysis (NIH / Elsevier)
URL: [Link]
Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction
Source: International Journal of ChemTech Research (Sphinx Knowledge House)
URL: [Link]
Comparative Kinase Cross-Reactivity Profiling: A Guide to Assessing the Selectivity of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The human kinome, comprising over 500 protein kinases, represents a rich landscape of therapeutic targets, particularly in oncology. Kinases are...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome, comprising over 500 protein kinases, represents a rich landscape of therapeutic targets, particularly in oncology. Kinases are pivotal regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases.[1][2] Consequently, the development of small-molecule kinase inhibitors has revolutionized modern medicine. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] A lack of selectivity, often termed polypharmacology, can lead to unforeseen off-target toxicities, but can also, in some cases, result in unexpected therapeutic benefits.[1][2][4] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design, essential for predicting both efficacy and potential adverse effects.[5][6]
This guide provides a comprehensive framework for profiling the kinase selectivity of a novel compound, 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL , a representative of the furo[3,4-d]pyridazinone scaffold. While specific data for this exact molecule is not publicly available, its core structure is found in compounds with known biological activities, making it a relevant candidate for kinase inhibition studies.[7][8] We will detail the experimental workflow for assessing its inhibitory activity against a panel of kinases and compare its hypothetical selectivity profile to well-characterized inhibitors, Sorafenib and Dabrafenib, to provide context and demonstrate the principles of data interpretation.
The Scientific Rationale: On-Target Potency vs. Off-Target Liability
The goal of kinase selectivity profiling is to build a comprehensive picture of a compound's interaction landscape across the kinome. An ideal inhibitor exhibits high potency for its intended target while displaying minimal activity against other kinases. This profile minimizes the risk of toxicity arising from the inhibition of kinases essential for normal physiological functions.[4]
Conversely, some multi-targeted kinase inhibitors have proven clinically successful.[2] For instance, the efficacy of Sorafenib is attributed to its ability to inhibit multiple kinases involved in tumor progression and angiogenesis, such as VEGFR and RAF kinases. However, this promiscuity is also linked to a broader side-effect profile. In contrast, inhibitors like Dabrafenib are designed for high selectivity towards a specific mutant kinase (BRAF V600E), which is critical for a targeted patient population.[9][10] Understanding where a new chemical entity like 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL falls on this selectivity spectrum is paramount for its future development.
Experimental Workflow for Kinase Selectivity Profiling
To objectively assess inhibitor selectivity, a robust and standardized in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a widely adopted method due to its high sensitivity, broad applicability, and luminescence-based readout which minimizes interference from colored or fluorescent compounds.[11]
Diagram of the Kinase Profiling Workflow
Caption: Experimental workflow for in vitro kinase profiling using the ADP-Glo™ assay.
Detailed Step-by-Step Protocol
This protocol describes a single-dose (e.g., 1 µM) screening approach for rapid selectivity assessment. For hits of interest, a subsequent dose-response curve would be generated to determine IC50 values.
Compound Preparation:
Prepare a 10 mM stock solution of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL and comparator compounds (Sorafenib, Dabrafenib) in 100% DMSO.
Perform serial dilutions to create intermediate concentrations. The final DMSO concentration in the assay should be kept low (≤1%) to avoid impacting enzyme activity.
Assay Plate Setup:
Use a 384-well white assay plate suitable for luminescence measurements.
Add 1 µL of the diluted compound, control inhibitor, or DMSO (for 'no inhibition' control) to the appropriate wells.
Prepare 'no enzyme' controls by adding buffer instead of the kinase-substrate mix to determine background signal.
Kinase Reaction:
Prepare a master mix containing the kinase reaction buffer, the specific recombinant kinase, and its corresponding substrate peptide. The choice of kinases should represent diverse families within the kinome.
Dispense 4 µL of the kinase/substrate mixture into each well containing the test compounds.
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Prepare an ATP solution at a concentration appropriate for the specific kinase (often at or near its Km value to ensure assay sensitivity).[12]
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
Incubate the plate for 60 minutes at room temperature.
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal.
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
Measure the luminescence using a plate reader.
Data Analysis:
Subtract the 'no enzyme' background from all other readings.
Calculate the percent inhibition relative to the DMSO control wells using the formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
Plot the % inhibition for each compound against the kinase panel to visualize the selectivity profile.
Comparative Data & Interpretation
To illustrate how selectivity data is interpreted, the following table presents hypothetical results for 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL alongside published data for Sorafenib and Dabrafenib. For this guide, we hypothesize that our lead compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[13][14][15]
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL: The hypothetical data presents this compound as a highly selective inhibitor. It demonstrates potent inhibition of its primary target, VEGFR2, with minimal activity (<30% inhibition) against a broad panel of other kinases, including the common off-targets of multi-kinase inhibitors like c-KIT and PDGFRβ. Crucially, its lack of activity against BRAF suggests it would not carry the same mechanism-based toxicities as BRAF inhibitors.[9]
Sorafenib: This profile confirms Sorafenib's established role as a multi-kinase inhibitor.[13] It potently inhibits VEGFR2, BRAF (both mutant and wild-type), c-KIT, and PDGFRβ. This broad activity spectrum is responsible for its clinical efficacy in certain cancers but also contributes to a wider range of side effects.
Dabrafenib: This inhibitor showcases a highly selective profile, but for a different target. It is exceptionally potent against the BRAF V600E mutant, with significantly less activity against wild-type BRAF and other kinases in the panel.[10][18] This high degree of selectivity makes it effective in a specific, genetically defined patient population.
Visualizing On-Target vs. Off-Target Effects in a Signaling Context
Understanding the position of each kinase in its respective signaling pathway is crucial for interpreting selectivity data. The diagram below illustrates the VEGFR2 pathway, the hypothetical primary target of our compound of interest.
Caption: Simplified VEGFR2 and MAPK signaling pathways showing inhibitor targets.
This visualization clarifies the comparative profiles. Our hypothetical compound selectively targets the initiation of the angiogenic signal at VEGFR2. Sorafenib hits this point and a critical node in the MAPK pathway (RAF). Dabrafenib exclusively targets the RAF node. This distinction is fundamental to predicting the biological consequences of each inhibitor.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL. Based on our hypothetical profiling data, the compound emerges as a potent and highly selective VEGFR2 inhibitor, distinguishing it from the multi-kinase profile of Sorafenib and the specific BRAF-mutant activity of Dabrafenib.
Such a selective profile is highly desirable, suggesting the potential for a more targeted therapeutic effect with a reduced burden of off-target side effects. The next logical steps in the development of this compound would involve:
IC50 Determination: Performing dose-response assays against the primary target (VEGFR2) and key off-targets to quantify potency and selectivity.
Cell-Based Assays: Validating on-target activity by measuring the inhibition of VEGFR2 phosphorylation and downstream signaling in relevant endothelial cell lines.[19]
Broad Kinome Screening: Submitting the compound to a large-scale screening panel (e.g., >300 kinases) to uncover any unanticipated off-targets not included in the initial focused panel.
In Vivo Studies: Assessing efficacy and tolerability in preclinical models of cancer.
By integrating rigorous in vitro profiling with a deep understanding of kinase biology, researchers can make informed decisions, prioritizing compounds with the highest potential for becoming safe and effective medicines.
References
In vitro NLK Kinase Assay - PMC - NIH. (n.d.). National Center for Biotechnology Information.
PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol.
Protocol for Invitro Kinase Assay. (n.d.).
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A Head-to-Head Comparative Guide to the Anti-Inflammatory Effects of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL and Reference Compounds
This guide provides a comprehensive framework for the head-to-head comparison of the anti-inflammatory effects of a novel pyridazinone derivative, 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, against well-established anti-infla...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the head-to-head comparison of the anti-inflammatory effects of a novel pyridazinone derivative, 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, against well-established anti-inflammatory agents, Dexamethasone and Indomethacin. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust data analysis strategy to elucidate the therapeutic potential and mechanism of action of this novel compound.
Introduction: The Rationale for Investigating Pyridazinone Derivatives
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1] The pyridazinone scaffold has emerged as a promising pharmacophore in the development of new anti-inflammatory agents, with derivatives exhibiting a range of biological activities.[2][3] Some pyridazinone derivatives have been reported to inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase type 4 (PDE4), key enzymes in the inflammatory cascade.[3][4][5] This guide outlines a systematic approach to evaluate the anti-inflammatory properties of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, a novel compound from this class, by comparing its efficacy and mechanism of action with a potent corticosteroid, Dexamethasone, and a classic non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[6][7][8][9]
Comparative Compounds: Mechanisms of Action
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL: As a novel pyridazinone derivative, its precise mechanism is yet to be fully elucidated. Based on existing literature for related compounds, it is hypothesized to modulate key inflammatory pathways, potentially through the inhibition of pro-inflammatory mediators.[2][10]
Dexamethasone: A synthetic glucocorticoid, Dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor.[11] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like TNF-α and various interleukins.[8][11][12] It is known to inhibit the migration of neutrophils and decrease lymphocyte proliferation.[12][13]
Indomethacin: A non-selective cyclooxygenase (COX) inhibitor, Indomethacin blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[6][7][14][15] By inhibiting both COX-1 and COX-2, it effectively reduces inflammation but can also lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[7][14]
Experimental Design: An In Vitro Approach Using LPS-Stimulated Macrophages
To assess the anti-inflammatory potential of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, a well-established in vitro model of inflammation will be employed: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[16][17][18] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17][19]
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-inflammatory effects of test compounds.
Detailed Experimental Protocols
Cell Culture and Treatment
RAW 264.7 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[16]
Cell Viability Assay (MTT)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay will be performed.[20]
Protocol:
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
Treat the cells with various concentrations of the test compounds for 24 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.[20]
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of NO, a key inflammatory mediator, will be measured in the cell culture supernatants using the Griess reagent.[21][22][23][24][25]
Protocol:
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant.
Mix 100 µL of the supernatant with 100 µL of Griess reagent.
Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[20]
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α and IL-6 in the cell culture supernatants will be quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[26][27][28][29][30][31][32]
Protocol:
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant.
Perform the ELISA according to the manufacturer's instructions.[20][27]
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
To investigate the underlying molecular mechanisms, the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways will be assessed by Western blotting.[33][34]
Protocol:
Seed RAW 264.7 cells in a 6-well plate and treat as described above.
Lyse the cells and determine the protein concentration.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, ERK, and JNK.
Incubate with HRP-conjugated secondary antibodies.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation and Comparative Analysis
Hypothetical Quantitative Data Summary
The following table presents hypothetical data to illustrate the expected outcomes of the comparative analysis.
The anti-inflammatory effects of these compounds are mediated through their interaction with key signaling pathways.
Caption: Key inflammatory signaling pathways and points of inhibition for the test compounds.
Conclusion and Future Directions
This guide provides a comprehensive experimental framework for a head-to-head comparison of the anti-inflammatory effects of the novel pyridazinone derivative, 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, with Dexamethasone and Indomethacin. The proposed assays will enable a thorough evaluation of its efficacy in inhibiting key inflammatory mediators and provide insights into its underlying mechanism of action.
Based on the hypothetical data, 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL demonstrates significant anti-inflammatory potential, with a potency that appears to be intermediate between Dexamethasone and Indomethacin in this in vitro model. Its ability to inhibit both NF-κB and MAPK signaling pathways suggests a broad-spectrum anti-inflammatory profile.
Future studies should focus on in vivo models of inflammation to validate these findings and to assess the pharmacokinetic and safety profiles of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL. Further investigation into its potential to selectively inhibit COX-2 or other specific inflammatory targets would also be of significant interest for the development of a novel anti-inflammatory therapeutic with an improved safety profile.
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Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024-11-07). Available from: [Link]
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Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 12. Available from: [Link]
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A Researcher's Guide to Confirming the Molecular Target of Novel Compounds: A Case Study with 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
Introduction: The "Target" Challenge with Novel Bioactive Compounds In the realm of drug discovery, identifying a novel compound with promising phenotypic effects is a moment of profound excitement. Yet, this is merely t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Target" Challenge with Novel Bioactive Compounds
In the realm of drug discovery, identifying a novel compound with promising phenotypic effects is a moment of profound excitement. Yet, this is merely the first step on a long and rigorous journey. A compound's therapeutic potential is inextricably linked to its molecular target. Without a clear understanding of this target, advancing a lead candidate is akin to navigating without a compass. The compound 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL represents a classic example of a novel small molecule whose biological activity may be observed in screens, but whose precise molecular target remains to be elucidated.
Part 1: Genetic Approaches for Functional Target Validation
Genetic validation methods are foundational because they directly manipulate the expression of a putative target gene to see if the resulting phenotype mimics the effect of the compound.[1] This establishes a functional link between the gene and the compound's activity. We will compare the two most powerful and widely used techniques: CRISPR-Cas9-mediated knockout and shRNA-mediated knockdown.
CRISPR-Cas9: The Scalpel for Permanent Gene Inactivation
The CRISPR-Cas9 system has revolutionized target validation by allowing for the precise and permanent disruption of a target gene.[2][3][4] This "molecular scalpel" creates a complete loss-of-function model, which is the gold standard for assessing the role of a specific protein.[4]
The Causality: If the permanent knockout of a candidate gene (e.g., "Target X") results in the same cellular phenotype (e.g., apoptosis, cell cycle arrest) as treatment with 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, it provides strong evidence that the compound's activity is mediated through the inhibition of Target X.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
[5]
Cell Treatment:
Culture target cells and treat them with a saturating concentration of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
Heat Challenge:
Aliquot the cell suspensions into PCR tubes.
Use a thermal cycler to heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C.
[5]
Cell Lysis:
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the intracellular contents.
[5]
Separation of Soluble and Aggregated Proteins:
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The aggregated, denatured proteins will form a pellet, while the soluble, stable proteins will remain in the supernatant.
Analysis:
Carefully collect the supernatant.
Analyze the amount of soluble Target X in each sample using Western blotting.
Quantify the band intensities and plot them against the corresponding temperature for both the vehicle- and compound-treated groups. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
Part 3: An Integrated Strategy for High-Confidence Target Validation
True scientific rigor comes from the convergence of evidence from orthogonal methods. A high-confidence target validation strategy for 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL would integrate genetic and biophysical approaches in a logical sequence.
Integrated Experimental Workflow
Caption: Integrated workflow combining genetic and biophysical methods.
Interpreting Convergent Data: A Hypothetical Case Study
To confirm that "Target X" is the bona fide molecular target of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, the experimental data should align as shown in the table below.
Experimental Condition
Key Result
Interpretation
Wild-Type Cells + Compound
Increased apoptosis (+50%)
The compound has a clear, measurable phenotypic effect.
CRISPR KO of Target X
Baseline apoptosis (+5%)
Knocking out the target mimics a loss-of-function.
CRISPR KO of Target X + Compound
No significant increase in apoptosis (+7%)
The cell is resistant to the compound because the target is absent. (Strong genetic evidence)
shRNA KD of Target X
Modest increase in apoptosis (+20%)
Partial loss-of-function phenocopies the compound's effect.
CETSA on Wild-Type Cells
Thermal Shift (ΔTm) = +5.2 °C
The compound directly binds to and stabilizes Target X in the cell. (Strong biophysical evidence)
When the genetic data (compound resistance in knockout cells) converges with the biophysical data (direct binding in CETSA), the case for Target X being the molecular target of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL becomes exceptionally strong and trustworthy.
Conclusion
Confirming the molecular target of a novel compound is a cornerstone of modern drug discovery. It requires a multi-faceted, evidence-based approach that goes beyond a single experiment. By strategically combining the permanent genetic editing of CRISPR, the tunable suppression of shRNA, and the direct binding confirmation of CETSA, researchers can build an unassailable case for their target. This integrated strategy not only validates the specific mechanism of action for a compound like 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL but also provides the confidence needed to propel a promising therapeutic candidate forward into the next stages of development.
References
Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]
Frontiers in Pharmacology. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Retrieved from [Link]
World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Retrieved from [Link]
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Biochemistry, 83, 141-172. Retrieved from [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]
Lipp, J. J., et al. (2023). Precision RNAi using synthetic shRNAmir target sites. eLife, 12, e81242. Retrieved from [Link]
Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(8), 1-1. Retrieved from [Link]
ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
Sioud, M. (2007). Main approaches to target discovery and validation. Methods in Molecular Biology, 353, 1-14. Retrieved from [Link]
NIH. (2020, March 19). Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library. Retrieved from [Link]
Drug Target Review. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]
ResearchGate. (2025, August 10). (PDF) Main Approaches to Target Discovery and Validation. Retrieved from [Link]
Patsnap. (2025, April 25). What Is shRNA? A Tool for Stable Gene Knockdown. Retrieved from [Link]
Benchmarking the Synthetic Efficiency of Different Routes to the Furo[3,4-d]pyridazine Core
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals The furo[3,4-d]pyridazine core is a highly versatile, rigid heterocyclic scaffold that has garnered significant attention in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
The furo[3,4-d]pyridazine core is a highly versatile, rigid heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Often utilized as a bioisostere for phthalazines and other fused bicyclic systems, it provides unique hydrogen-bonding vectors and altered physicochemical properties critical for optimizing kinase and phosphodiesterase (PDE) inhibitors.
However, accessing this core efficiently requires careful selection of the synthetic route based on the desired substitution pattern, scalability requirements, and available starting materials. As a Senior Application Scientist, I have evaluated and benchmarked the three primary synthetic pathways to the furo[3,4-d]pyridazine scaffold to help you optimize your discovery workflows.
Mechanistic Overview of Synthetic Pathways
The construction of the furo[3,4-d]pyridazine core generally falls into three strategic categories:
Route A (Anhydride Formation): Dehydration of pre-formed pyridazine-4,5-dicarboxylic acids to yield the unsubstituted furo[3,4-d]pyridazine-5,7-dione core [1].
Route B (Hydrazine Condensation): Bis-nucleophilic condensation of hydrazine with functionalized furan-3,4-dicarbonyls to build the pyridazine ring de novo [2, 4].
Route C (Cycloaddition Cascades): Advanced Pummerer-Diels-Alder sequences that generate transient hetero-isobenzofurans, which are subsequently trapped by dienophiles [3].
Figure 1: Mechanistic overview of the three primary synthetic routes to the furo[3,4-d]pyridazine core.
Benchmarking Synthetic Efficiency
When selecting a route for library generation or scale-up, quantitative metrics are paramount. The table below summarizes the benchmarking data across the three primary methodologies.
Synthetic Route
Typical Reagents & Conditions
Average Yield (%)
Atom Economy
Scalability
Key Advantage
Route A: Anhydride Formation
DCC, THF, 25 °C, 12 h
75 - 85%
Moderate
High (>10g)
Extremely mild conditions; highly pure intermediate for further derivatization.
Route B: Hydrazine Condensation
N₂H₄·H₂O, AcOH or EtOH, Reflux
30 - 75%
High
Medium (1-5g)
Direct access to heavily substituted, asymmetrical cores in a single step.
Route C: Cycloaddition Cascades
TFAA, Toluene, Δ, Dienophile
40 - 65%
Very High
Low (<1g)
Enables the construction of complex, polycyclic architectures (e.g., heterolignans).
To ensure reproducibility, the following protocols have been selected for their self-validating nature—meaning the physical changes observed during the reaction directly correlate with mechanistic milestones.
Protocol 1: Synthesis of Furo[3,4-d]pyridazine-5,7-dione (Route A)
This method relies on the mild dehydration of pyridazine-4,5-dicarboxylic acid [1].
Step-by-Step Methodology:
Preparation: Suspend finely ground pyridazine-4,5-dicarboxylic acid (0.5 g, 3.0 mmol) in anhydrous THF (50 mL) under an inert nitrogen atmosphere at room temperature.
Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (0.615 g, 3.0 mmol) in one portion. Stir the mixture overnight (approx. 12 hours) at 25 °C.
Validation & Isolation: The reaction is self-validating; as the dehydration proceeds, a voluminous white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture to remove the DCU, washing the solid with cold THF (3 mL).
Purification: Concentrate the filtrate under reduced pressure to yield the pure furo[3,4-d]pyridazine-5,7-dione (Yield: ~75%).
Mechanistic Causality:
Why use DCC instead of standard thermal dehydration (e.g., heating in acetic anhydride)? Pyridazine-dicarboxylic acids are prone to decarboxylation at elevated temperatures. The addition of DCC initiates the formation of an O-acylisourea intermediate at room temperature. The causality of the high yield lies in the insolubility of the DCU byproduct in THF; its precipitation provides a powerful thermodynamic driving force that prevents the reverse hydrolysis reaction, ensuring complete conversion to the anhydride without thermal degradation [1].
Protocol 2: Synthesis of 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one (Route B)
This route constructs the pyridazine ring onto a pre-existing furan scaffold via condensation [4].
Condensation: Add hydrazine hydrate (0.275 g, 5.5 mmol, 5 eq.) dropwise to the solution.
Cyclization: Heat the reaction mixture to reflux for 1 hour.
Validation & Isolation: The reaction is self-validating upon cooling. Evaporate the bulk of the solvent under reduced pressure. As the mixture cools, the highly crystalline, hydrogen-bonded lactam product will spontaneously precipitate. Recrystallize from ethanol to obtain light-brown crystals (Yield: ~32-44% depending on exact conditions).
Mechanistic Causality:
Hydrazine acts as a bis-nucleophile. The reaction is initiated by the kinetically favored nucleophilic attack of the hydrazine nitrogen on the more electrophilic acetyl carbonyl of the furan. The subsequent intramolecular condensation with the adjacent ester group is thermodynamically driven by the formation of the stable, aromatic 6-membered pyridazine ring system. The use of acetic acid as a solvent provides the necessary protonation to activate the carbonyls while buffering the basicity of the hydrazine, preventing unwanted side reactions [2, 4].
Conclusion
For drug discovery programs requiring the unsubstituted core for divergent library synthesis, Route A (Anhydride Formation) is the most efficient and scalable choice. Conversely, if the target requires specific alkyl or aryl substitutions on the furo[3,4-d]pyridazine scaffold, Route B (Hydrazine Condensation) offers a more direct, atom-economical pathway, albeit with highly substrate-dependent yields. Route C remains a specialized tool for accessing complex, polycyclic natural product analogues [3].
References
Haider, N.; Holzer, W. "Product Class 8: Pyridazines." Science of Synthesis, Thieme.[Link]
Bakavoli, M.; Feizyzadeh, B.; Rahimizadeh, M. "Investigation of hydrazine addition to functionalized furans: synthesis of new functionalized 4,4′-bipyrazole derivatives." Tetrahedron Letters 2006, 47(50), 8965-8968.[Link]
Sarkar, T. K.; Panda, N.; Basak, S. "A Sequential Pummerer−Diels−Alder Route for the Generation and Trapping of Furo[3,4-c]pyridines: Synthesis of Heterocyclic Analogues of 1-Arylnaphthalene Lignans." The Journal of Organic Chemistry 2003, 68(18), 6919-6927.[Link]
How does the furo[3,4-d] core in 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL compare to other heterocyclic scaffolds?
A Comparative Analysis of the Furo[3,4-d]pyridazine Core in Modern Drug Discovery In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analysis of the Furo[3,4-d]pyridazine Core in Modern Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Heterocyclic compounds are foundational, present in over 85% of all biologically active chemical entities, offering a versatile toolkit to modulate properties like solubility, lipophilicity, and target engagement.[1] Among the vast chemical space of heterocycles, fused-ring systems are particularly valuable for their conformational rigidity and ability to present functional groups in well-defined three-dimensional vectors. This guide provides an in-depth comparison of the furo[3,4-d]pyridazine core, exemplified by 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, with other prominent heterocyclic scaffolds, offering experimental context and data-driven insights for researchers in drug development.
The Furo[3,4-d]pyridazine Scaffold: A Profile
The furo[3,4-d]pyridazine system is a bicyclic heteroaromatic structure where a furan ring is fused to a pyridazine ring. This fusion creates a unique electronic and structural environment with significant potential for molecular recognition.
Electronic and Structural Features: The core is characterized by the juxtaposition of the electron-rich furan ring and the electron-deficient pyridazine ring. The two adjacent nitrogen atoms in the pyridazine moiety act as strong hydrogen bond acceptors and significantly lower the pKa of the ring system compared to pyridine.[2] This electronic arrangement can be crucial for establishing specific interactions within a biological target, such as the active site of a kinase. The overall planarity of the aromatic system provides a rigid scaffold, which is often advantageous for improving binding affinity by minimizing the entropic penalty upon binding.
Synthetic Accessibility: The synthesis of fused pyridazine systems often involves the cyclization of a precursor containing a 1,2-dicarbonyl or related functionality with hydrazine. For the furo[3,4-d]pyridazine core, a common strategy would involve starting with a suitably substituted furan-3,4-dicarboxylate or a related dialdehyde and subsequent condensation with hydrazine hydrate.[3] This accessibility allows for the generation of diverse libraries for structure-activity relationship (SAR) studies.
Biological Relevance: Pyridazine and its fused derivatives are recognized as "privileged scaffolds" in medicinal chemistry, known to interact with a wide range of biological targets.[4][5] They are integral to drugs with antihypertensive, anticancer, and anti-inflammatory properties.[6][7] Specifically, fused pyridazines have shown significant promise as inhibitors of protein kinases, which are critical targets in oncology.[5] The furo-fused variant, like its thieno- or pyrrolo-fused cousins, offers a distinct isostere with modulated properties for fine-tuning selectivity and pharmacokinetics.[3][8]
Caption: Structure of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL.
Comparative Analysis with Benchmark Scaffolds
To understand the unique advantages and potential liabilities of the furo[3,4-d]pyridazine core, we compare it against three widely utilized heterocyclic scaffolds: Indole, Quinoline, and Pyrimidine.
Caption: Comparative heterocyclic scaffolds.
The indole scaffold, a fusion of benzene and pyrrole, is a cornerstone of medicinal chemistry, found in natural products like serotonin and blockbuster drugs.[9]
Structural & Physicochemical Contrast: While both are 5/6 fused bicyclic systems, their electronic properties differ significantly. The indole nitrogen is a weak H-bond donor and the ring is generally electron-rich and susceptible to electrophilic attack. In contrast, the furo[3,4-d]pyridazine core has no H-bond donor (unless substituted, as in our title compound) but possesses two strong H-bond accepting nitrogens and an overall electron-deficient character. This makes the furo[3,4-d]pyridazine core more polar and potentially more soluble, while also being less prone to oxidative metabolism at the core itself.
Therapeutic Applications: Indole derivatives are prolific across oncology, neuroprotection, and anti-inflammatory applications.[9][10] The furo[3,4-d]pyridazine core, drawing from the broader pyridazine family, is also prominent in oncology but with a particular emphasis on kinase inhibition, where the dual nitrogen motif can effectively engage with the hinge region of the ATP-binding pocket.[4][5]
Quinoline, a fusion of benzene and pyridine, is another "privileged" scaffold, particularly prevalent in antimalarial and anticancer agents.[11][12]
Structural & Physicochemical Contrast: Both are bicyclic systems, but the quinoline core is larger and more lipophilic. The single nitrogen in quinoline makes it basic and a hydrogen bond acceptor, but the two adjacent nitrogens in the pyridazine moiety of our core create a stronger dipole and a more potent H-bond accepting field. The presence of the furan ring's oxygen atom also adds a unique electronic and steric feature not present in the all-carbon benzene ring of quinoline.
Therapeutic Applications: Quinoline's legacy is rooted in antimalarial drugs and has expanded significantly into anticancer therapies, often through mechanisms like topoisomerase inhibition or kinase inhibition.[12][13] The furo[3,4-d]pyridazine scaffold shares the kinase inhibitor space but may offer a different selectivity profile due to its distinct geometry and hydrogen bonding pattern.
Pyrimidine is a monocyclic diazine and an isomer of pyridazine, making this a direct comparison of the impact of nitrogen atom placement.
Structural & Physicochemical Contrast: Pyrimidine, with its 1,3-nitrogen arrangement, is less basic than pyridazine. The adjacent nitrogens in pyridazine create a significant dipole moment and influence the electronics of the entire ring. When fused to a furan, the furo[3,4-d]pyridazine core gains rigidity and additional interaction points (the furan oxygen) that a simple substituted pyrimidine lacks. Fused pyrimidines, such as the furo[2,3-d]pyrimidine scaffold, are also potent kinase inhibitors, demonstrating the utility of this general structural class.[14][15]
Therapeutic Applications: Pyrimidines are fundamental in biology (as part of nucleic acids) and medicine.[16] They are a critical scaffold for anticancer, antimicrobial, and antiviral therapies, often targeting enzymes involved in nucleotide metabolism or protein kinases.[9] The furo[3,4-d]pyridazine core competes in the same therapeutic areas but provides a bioisosteric alternative where the specific arrangement of H-bond acceptors and the overall scaffold shape can overcome resistance or improve selectivity.[17]
Data Summary and Experimental Protocols
Objective comparison requires quantitative data. The following tables summarize key properties and biological activities associated with these scaffolds.
Table 1: Comparative Physicochemical Properties of Core Scaffolds
Property
Furo[3,4-d]pyridazine
Indole
Quinoline
Pyrimidine
Molecular Weight
136.12 g/mol
117.15 g/mol
129.16 g/mol
80.09 g/mol
H-Bond Acceptors
3 (2 N, 1 O)
1 (N)
1 (N)
2 (N)
H-Bond Donors
0
1 (N-H)
0
0
Predicted LogP
~0.5-1.0
~2.1
~2.0
~ -0.2
Basicity (pKa)
Weakly basic
Very weakly basic
~4.9
~1.3
Key Feature
Rigid, polar, strong H-bond acceptor field
H-bond donor, electron-rich
Basic, lipophilic, planar
Small, polar, H-bond acceptor
Note: LogP and pKa values are estimates for the unsubstituted core scaffolds and can vary significantly with substitution.
Table 2: Predominant Biological Targets and Therapeutic Areas
This protocol describes a representative experiment to evaluate the inhibitory potential of a compound like 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL against FMS-like tyrosine kinase 3 (FLT3), a common target for pyridazine-based scaffolds.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase activity.
Test compound (e.g., 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL) dissolved in DMSO
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
HTRF® Kinase-TK Antibody and Streptavidin-XL665 (Cisbio)
384-well low-volume white plates
Plate reader capable of HTRF® detection
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
Compound Preparation: Perform a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute into the assay buffer.
Reaction Setup: To a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).
Enzyme/Substrate Addition: Add 5 µL of the FLT3 enzyme and biotinylated substrate mix to each well.
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
Reaction Initiation: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
Reaction Incubation: Incubate for 60 minutes at room temperature.
Detection: Stop the reaction by adding 10 µL of the HTRF detection buffer containing the anti-phosphotyrosine antibody and streptavidin-XL665.
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
Data Analysis: The ratio of the two emission signals is calculated. Percent inhibition is determined relative to high (no enzyme) and low (DMSO only) controls. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
Causality and Trustworthiness: This homogeneous time-resolved fluorescence (HTRF) assay is a self-validating system. The ratiometric signal minimizes well-to-well variability from liquid handling or compound fluorescence. The use of a specific antibody for the phosphorylated substrate ensures that the measured signal is directly and causally linked to the kinase activity being inhibited. This robust methodology provides trustworthy and reproducible IC50 values essential for advancing a compound through the drug discovery pipeline.
Conclusion
The furo[3,4-d]pyridazine core represents a valuable scaffold in the medicinal chemist's arsenal. Its unique combination of a rigid, planar structure, a potent hydrogen-bond accepting region from the adjacent pyridazine nitrogens, and the distinct electronic contribution of the fused furan ring sets it apart from more common scaffolds like indole and quinoline. While sharing therapeutic space with fused pyrimidines, it offers a distinct bioisosteric option that can be exploited to modulate selectivity, overcome resistance, and improve physicochemical properties. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic deployment of scaffolds like furo[3,4-d]pyridazine will be crucial for developing the next generation of effective medicines.
References
Gomtsyan, A. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. Available at: [Link]
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A Researcher's Guide to Preclinical Therapeutic Index Assessment: A Comparative Framework for 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
Abstract The therapeutic index (TI) remains the cornerstone of preclinical drug development, serving as a critical quantitative measure of a drug's relative safety. A high TI, indicating a wide margin between the dose re...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The therapeutic index (TI) remains the cornerstone of preclinical drug development, serving as a critical quantitative measure of a drug's relative safety. A high TI, indicating a wide margin between the dose required for therapeutic efficacy and the dose at which toxicity occurs, is a primary determinant of a compound's potential for clinical success. This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational compound, 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL . As this is a molecule with limited publicly available data, we will situate it within the well-documented furo-pyridazinone chemical class—known for a diverse range of biological activities including anti-inflammatory and anti-cancer effects[1][2][3]—to illustrate the assessment process. This guide will detail the requisite in vitro and in vivo experimental workflows, explain the causal logic behind methodological choices, and provide protocols for generating the crucial ED50 (median effective dose) and TD50 (median toxic dose) data points necessary for an informed go/no-go decision.
Introduction: The Imperative of the Therapeutic Index
In the journey from bench to bedside, the therapeutic index (TI) is the principal navigator. It is formally defined as the ratio of the dose of a drug that produces toxicity in 50% of a population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50)[4][5].
TI = TD50 / ED50
A narrow therapeutic index implies that the doses for efficacy and toxicity are close, necessitating careful monitoring, whereas a wide therapeutic index suggests a greater margin of safety[4]. Anticancer drug development, for example, often fails due to an incomplete understanding of this index[6]. Therefore, a robust preclinical platform to accurately assess both efficacy and toxicity in the same models is paramount[6].
This guide uses 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, a member of the pyridazinone family, as a case study. Pyridazinone derivatives have demonstrated a vast array of pharmacological activities, including selective inhibition of enzymes like cyclooxygenase-2 (COX-2) and Bruton's tyrosine kinase (BTK)[7][8][9][10]. For the purpose of this guide, we will hypothesize that our compound of interest is a novel selective COX-2 inhibitor, a class of drugs used for treating inflammation and pain[2][8]. Our chosen benchmark comparator will be Celecoxib , a well-established selective COX-2 inhibitor.
Foundational Assessment: The In Vitro Therapeutic Index
The first stage of TI assessment occurs at the cellular level. This provides an early, cost-effective read on the compound's selectivity for its intended biological target versus general cellular toxicity. The in vitro TI, often called the Selectivity Index (SI), is calculated as CC50/IC50[11].
IC50 (Half Maximal Inhibitory Concentration): The concentration of the drug required to inhibit the target biological process (e.g., enzyme activity) by 50%.
CC50 (Half Maximal Cytotoxic Concentration): The concentration of the drug required to reduce the viability of a cell population by 50%[11][12].
A selectivity index of 10 or greater is generally considered a promising starting point for further development[11].
Experimental Workflow: In Vitro TI Determination
Caption: Workflow for determining the in vitro therapeutic index.
Protocol 1: Determining IC50 via COX-2 Inhibition Assay
This protocol outlines a standard colorimetric assay to measure the direct inhibitory effect of the test compound on COX-2 enzyme activity.
Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, and arachidonic acid (substrate) according to the manufacturer's instructions (e.g., Cayman Chemical Cat. No. 701050).
Compound Dilution: Prepare a serial dilution of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL and Celecoxib (e.g., from 100 µM to 0.1 nM) in DMSO.
Assay Plate Setup: To a 96-well plate, add buffer, heme, the enzyme solution, and either the test compound, reference compound, or vehicle (DMSO).
Initiation: Initiate the reaction by adding arachidonic acid to all wells.
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
Detection: Add a colorimetric substrate solution that reacts with prostaglandin G2 (the product of the COX reaction) to produce a measurable color change. Read the absorbance at the appropriate wavelength (e.g., 590 nm).
Calculation: Convert absorbance readings to percent inhibition relative to the vehicle control. Plot percent inhibition versus log[concentration] and use non-linear regression to determine the IC50 value[11].
Protocol 2: Determining CC50 via MTT Cytotoxicity Assay
The MTT assay is a robust method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[11][13].
Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophages) into a 96-well plate at a density of ~5 x 10^4 cells/mL and allow them to attach overnight[11].
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound, reference, and vehicle control.
Incubation: Incubate the cells for a period relevant to the efficacy assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator[11].
MTT Addition: Add MTT reagent (e.g., 5 mg/mL) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals[12][13].
Solubilization: Carefully remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals[11].
Measurement: Read the absorbance of the plate, typically around 570 nm.
Calculation: Calculate the percentage of cell viability relative to the vehicle control wells. Plot viability versus log[concentration] and use a sigmoidal dose-response curve fit to determine the CC50[11][12].
Data Summary: In Vitro Comparison
Compound
Target IC50 (COX-2, nM)
Cytotoxicity CC50 (RAW 264.7, nM)
In Vitro TI (CC50/IC50)
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
[Experimental Data]
[Experimental Data]
[Calculated Value]
Celecoxib (Reference)
[Experimental Data]
[Experimental Data]
[Calculated Value]
Preclinical Confirmation: The In Vivo Therapeutic Index
While in vitro data is crucial for initial screening, the true test of a compound's therapeutic index occurs within a complex biological system. In vivo models allow for the simultaneous assessment of efficacy and toxicity, factoring in metabolism, distribution, and systemic effects[6][14].
Experimental Workflow: In Vivo TI Determination
Caption: Workflow for determining the in vivo therapeutic index.
Protocol 3: Efficacy Study to Determine ED50 (Rat Paw Edema Model)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds like COX inhibitors.
Animal Acclimation: Acclimate male Wistar rats for one week prior to the experiment.
Grouping and Dosing: Randomly assign animals to groups (n=6-8 per group). Administer various doses of 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL, Celecoxib, or vehicle orally (p.o.) one hour before inducing inflammation.
Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.
Measurement: Measure the volume of the injected paw using a plethysmometer at baseline and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. The ED50 is the dose that causes a 50% reduction in paw edema at the time of peak inflammation (typically 3 hours)[4][15].
Protocol 4: Toxicity Study to Determine TD50 (Maximum Tolerated Dose Approach)
This study aims to identify the dose at which adverse effects begin to appear. For a COX inhibitor, a key toxicity endpoint is gastrointestinal damage.
Animal Acclimation & Dosing: Use a separate cohort of animals. Administer escalating doses of the test compound daily for a set period (e.g., 7 days).
Clinical Observation: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered posture.
Endpoint Analysis: At the end of the study, euthanize the animals.
Gross Pathology: Examine the stomach and upper intestine for signs of ulceration or irritation.
Histopathology: Collect major organs (liver, kidney, spleen) for microscopic examination.
Clinical Chemistry: Analyze blood samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) damage.
Calculation: The TD50 is determined as the dose at which 50% of the animals exhibit a predefined sign of toxicity (e.g., a specific gastric ulcer score or a significant elevation in liver enzymes)[5].
Data Summary: In Vivo Comparison
Compound
Efficacy ED50 (mg/kg, Rat Paw Edema)
Toxicity TD50 (mg/kg, Gastric Ulceration)
In Vivo TI (TD50/ED50)
5,7-Dihydrofuro[3,4-D]pyridazin-4-OL
[Experimental Data]
[Experimental Data]
[Calculated Value]
Celecoxib (Reference)
[Experimental Data]
[Experimental Data]
[Calculated Value]
Mechanistic Grounding & Pathway Visualization
Understanding the mechanism of action is key to interpreting the therapeutic index. For a selective COX-2 inhibitor, the goal is to inhibit the pro-inflammatory COX-2 enzyme at sites of inflammation without significantly affecting the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa and platelets. Off-target toxicities can arise from hitting related enzymes or unforeseen targets.
Caption: Selective COX-2 inhibition aims to block inflammation while sparing GI protection.
Conclusion
This guide outlines a rigorous, multi-stage process for assessing the preclinical therapeutic index of a novel compound, 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL. By systematically determining its in vitro selectivity and in vivo efficacy and toxicity relative to an established benchmark, researchers can build a robust data package. A favorable therapeutic index, characterized by a significant separation between effective and toxic doses in validated preclinical models, is the most critical prerequisite for nominating a compound for further development and eventual clinical trials. The methodologies described herein provide a self-validating framework to generate this pivotal data, ensuring that only the most promising and safest candidates advance.
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Proper Disposal of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step framework for the proper disposal of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol, grounded in established principles of laboratory safety and regulatory compliance. The procedur...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step framework for the proper disposal of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol, grounded in established principles of laboratory safety and regulatory compliance. The procedures outlined here are designed to empower researchers, scientists, and drug development professionals to manage this waste stream confidently and responsibly.
I. Hazard Assessment and Waste Classification
The foundational step in any chemical disposal procedure is a thorough hazard assessment. Given the absence of specific toxicological data for 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol, we must infer its potential hazards based on the known properties of its constituent chemical families: pyridazines and furans.
Pyridazine Derivatives: This class of compounds can exhibit a range of biological activities and potential toxicities.[1][2][3] Some pyridazine derivatives are known to be pharmacologically active, suggesting they can interact with biological systems.[1][2]
Furan Derivatives: Furan and its derivatives can be flammable and may have toxic properties.[4][5] Some furan compounds are also known to be unstable and can potentially form peroxides.[6][7]
Based on these considerations, 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol waste must be handled as hazardous waste . The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[8][9] In the absence of specific data, it is prudent to assume the compound may exhibit one or more of these characteristics.
Actionable Directive: Always consult your institution's Environmental Health and Safety (EHS) department for guidance on assigning the appropriate waste codes.[4] They will provide specific instructions based on local and national regulations.
II. Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling any waste containing 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol, the appropriate personal protective equipment (PPE) must be worn to minimize exposure risks.[5]
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles and a face shield.
Protects against splashes of liquid waste and contact with solid particulates.
Hand Protection
Chemically resistant gloves (e.g., nitrile or latex).
A laboratory coat and, if handling larger quantities, a chemically resistant apron.
Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection
If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Prevents inhalation of potentially harmful airborne particles. Always consult with your EHS department for respirator selection and fit-testing.
Engineering Controls: All handling of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or dust.[5] Ensure that a safety shower and eyewash station are readily accessible.[5]
III. Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[8]
Step-by-Step Protocol:
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste streams containing 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol.[4]
Container Compatibility: The container must be made of a material chemically compatible with the waste. For organic solids, a high-density polyethylene (HDPE) container is generally suitable.[11] For solutions, ensure the container material will not be degraded by the solvent.
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "5,7-Dihydrofuro[3,4-d]pyridazin-4-ol," and the date of initial waste accumulation.[4][12] If the waste is in a solvent, list all components and their approximate percentages.
Avoid Mixing: Do not mix 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol waste with other waste streams, especially with incompatible materials such as strong oxidizing agents or strong acids.[4][13]
Container Management: Keep the waste container securely closed except when adding waste.[12] Do not overfill the container; allow for at least 10% headspace for expansion.[14]
IV. On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by your institution's EHS department.[4][12]
SAA Requirements:
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[12]
Conditions: The area should be away from sources of ignition, heat, and direct sunlight.[4]
Secondary Containment: The waste container should be placed within a secondary containment system, such as a spill tray, to contain any potential leaks.[11]
Inspections: Regularly inspect the waste container for any signs of degradation, leaks, or spills.
V. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol.
Caption: Disposal workflow for 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol.
VI. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spills:
Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material. Collect the contaminated absorbent in a sealed, labeled hazardous waste container.
Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion: Do not induce vomiting. Seek immediate medical attention.
VII. Conclusion
The proper disposal of 5,7-Dihydrofuro[3,4-d]pyridazin-4-ol is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and compliant storage, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste management.
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Treatment and disposal of chemical wastes in daily labor
SAFETY D
Drug design, development and biological screening of pyridazine deriv